2,4,6-Hexadecatrienoic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
hexadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18) |
InChI Key |
SZQQHKQCCBDXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Hexadecatrienoic Acid: Synthesis, Characterization, and Biological Context
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Conjugated fatty acids (CFAs) are a class of polyunsaturated fatty acids characterized by the presence of two or more double bonds in conjugation. This structural feature imparts unique chemical and physical properties, as well as a range of biological activities. While isomers of conjugated linoleic acid (CLA) have been extensively studied for their roles in modulating lipid metabolism, inflammation, and carcinogenesis, other conjugated fatty acids remain less explored.[1][2][3][4][5] This guide focuses on a specific, less-documented CFA: 2,4,6-hexadecatrienoic acid.
Due to the absence of documented natural sources for this compound, chemical synthesis stands as the primary means of obtaining this molecule for research purposes. This guide outlines a plausible synthetic route and provides predicted and representative data for its characterization.
Proposed Synthesis of this compound
A robust and versatile method for the synthesis of conjugated polyenes is the Wittig reaction.[6][7][8][9][10] This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a stepwise approach utilizing the Wittig reaction is proposed.
Overall Synthetic Strategy
The synthesis can be envisioned through the coupling of two key fragments: a C10 phosphonium ylide and a C6 aldehyde ester. The retrosynthetic analysis is depicted below.
References
- 1. Conjugated fatty acid - Wikipedia [en.wikipedia.org]
- 2. Conjugated linoleic acids as functional food: an insight into their health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agro.icm.edu.pl [agro.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Multiple biological activities and biosynthesis mechanisms of specific conjugated linoleic acid isomers and analytical methods for prospective application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig reaction [en.wikipedia-on-ipfs.org]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Unveiling the Elusive 2,4,6-Hexadecatrienoic Acid: A Technical Guide on Its Putative Natural Presence and Analysis
For Immediate Release
A comprehensive review of available scientific literature and databases reveals no definitive evidence of 2,4,6-hexadecatrienoic acid as a naturally occurring compound in plants, fungi, or marine organisms. This technical guide addresses the current state of knowledge, provides context through related isomers, and outlines general methodologies for the study of novel fatty acids.
Introduction: The Search for this compound in Nature
Hexadecatrienoic acids (C16:3) are a class of polyunsaturated fatty acids with a 16-carbon backbone and three double bonds. While various isomers of this fatty acid are known to exist in nature, extensive research has yielded no specific identification of the 2,4,6-conjugated isomer as a natural product. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the absence of data on this compound and providing information on other relevant, naturally occurring C16:3 isomers.
Natural Sources and Abundance of Hexadecatrienoic Acid Isomers
While this compound remains elusive in natural sources, other isomers are well-documented. The table below summarizes the natural occurrence and abundance of notable hexadecatrienoic acid isomers.
| Fatty Acid Isomer | Natural Source(s) | Abundance (% of Total Fatty Acids) |
| 7,10,13-Hexadecatrienoic acid | Many plant species, particularly green leaves. Found in spinach. | Can be a significant component of leaf lipids. |
| 6,9,12-Hexadecatrienoic acid | Reported in some plant seed oils and microorganisms. | Generally found in lower concentrations. |
| Other Conjugated Hexadecadienoic Acids (e.g., Δ6,8-, Δ7,9-, Δ8,10-, Δ9,11-, and Δ10,12-16:2) | Identified in the microalgae Vischeria sp. under oxidative stress. | Produced under specific stress conditions. |
Experimental Protocols: A General Framework for Fatty Acid Analysis
Due to the lack of specific literature on this compound, this section provides a generalized experimental protocol for the extraction, identification, and quantification of fatty acids from a biological matrix. This workflow can be adapted for the investigation of novel fatty acids.
Lipid Extraction
A common method for extracting lipids from biological samples is a modification of the Bligh and Dyer method.
-
Homogenization: Homogenize the biological sample (e.g., plant leaves, fungal mycelia) in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water), inducing phase separation.
-
Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Fatty Acid Methyl Ester (FAME) Preparation
For analysis by gas chromatography, fatty acids are typically converted to their methyl esters.
-
Transesterification: The lipid extract is treated with a solution of methanolic HCl or BF3-methanol.
-
Incubation: The mixture is heated (e.g., at 60-100°C) for a specified time to allow for the transesterification of fatty acids from complex lipids to FAMEs.
-
Extraction: After cooling, the FAMEs are extracted with a nonpolar solvent such as hexane.
-
Washing and Drying: The hexane layer is washed with water to remove any remaining catalyst and dried over anhydrous sodium sulfate.
Analysis and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are analyzed by GC-MS. The gas chromatograph separates the individual FAMEs based on their volatility and polarity, and the mass spectrometer provides mass spectral data for identification.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards and by interpreting the fragmentation patterns.
-
Quantification: The abundance of each fatty acid is determined by comparing the peak area of its FAME to the peak area of an internal standard of a known concentration.
Biosynthesis and Signaling Pathways
As this compound has not been identified as a natural product, no specific signaling pathways involving this molecule have been described. However, the general pathway for fatty acid biosynthesis is a fundamental process in most organisms.
General Fatty Acid Biosynthesis Pathway
The following diagram illustrates the general iterative process of fatty acid synthesis, where a two-carbon unit from malonyl-CoA is added to a growing acyl chain.
Conclusion
The current body of scientific evidence does not support the existence of this compound as a naturally occurring fatty acid. Researchers and drug development professionals interested in conjugated hexadecatrienoic acids should focus their efforts on known, naturally occurring isomers. The experimental and biosynthetic frameworks provided in this guide offer a starting point for the investigation of these and other novel fatty acids. Further exploration of diverse biological sources, particularly under unique environmental or stress conditions, may yet reveal novel fatty acid structures, including the elusive this compound.
Stereoisomers of 2,4,6-Hexadecatrienoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the stereoisomers of 2,4,6-hexadecatrienoic acid, a conjugated fatty acid with potential biological significance. Due to the limited direct experimental data on this specific molecule, this paper draws upon data from shorter-chain analogues, primarily 2,4,6-octatrienoic acid, to infer potential properties, biological activities, and experimental methodologies. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of conjugated fatty acids. It covers the predicted stereochemistry, hypothetical biological activities through key signaling pathways, generalized experimental protocols for synthesis and analysis, and presents data in a structured format for ease of comparison.
Introduction
Conjugated fatty acids are of increasing interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-carcinogenic, and metabolic regulatory effects. This compound, a 16-carbon fatty acid with three conjugated double bonds, represents a molecule of interest within this class. The geometric isomerism arising from its three double bonds results in eight possible stereoisomers, each potentially possessing unique physicochemical properties and biological functions.
This guide will explore the predicted characteristics of these stereoisomers, with a focus on their potential interactions with key cellular signaling pathways, namely the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and G Protein-Coupled Receptor 120 (GPR120) pathways.
Stereochemistry of this compound
The presence of three double bonds at the 2, 4, and 6 positions allows for 2³ = 8 possible geometric isomers. These isomers are distinguished by the cis (Z) or trans (E) configuration at each double bond. The eight possible stereoisomers are:
-
(2E, 4E, 6E)-2,4,6-Hexadecatrienoic acid
-
(2E, 4E, 6Z)-2,4,6-Hexadecatrienoic acid
-
(2E, 4Z, 6E)-2,4,6-Hexadecatrienoic acid
-
(2E, 4Z, 6Z)-2,4,6-Hexadecatrienoic acid
-
(2Z, 4E, 6E)-2,4,6-Hexadecatrienoic acid
-
(2Z, 4E, 6Z)-2,4,6-Hexadecatrienoic acid
-
(2Z, 4Z, 6E)-2,4,6-Hexadecatrienoic acid
-
(2Z, 4Z, 6Z)-2,4,6-Hexadecatrienoic acid
The spatial arrangement of these double bonds significantly influences the molecule's overall shape, which in turn can affect its biological activity and physical properties.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound Stereoisomers
| Property | Predicted Value/Trend | Rationale/Reference |
| Molecular Formula | C₁₆H₂₆O₂ | - |
| Molecular Weight | 250.38 g/mol | - |
| Melting Point | Isomers with more trans double bonds are expected to have higher melting points. | Trans isomers have a more linear shape, allowing for better packing in the solid state. |
| Boiling Point | Expected to be high due to the long carbon chain and carboxylic acid group. | General property of long-chain fatty acids. |
| Solubility in Water | Very low. | The long hydrophobic carbon chain dominates the molecule's properties. |
| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane and dichloromethane, and polar aprotic solvents like ethanol. | "Like dissolves like" principle. |
| UV λmax | Expected in the range of 260-280 nm. | Conjugated triene systems exhibit strong UV absorbance. The exact wavelength will vary slightly between isomers. |
Note: The values and trends in this table are predictive and require experimental verification.
Hypothetical Biological Activity and Signaling Pathways
Based on studies of the shorter-chain analogue, 2,4,6-octatrienoic acid, the stereoisomers of this compound are hypothesized to be modulators of PPARγ and GPR120 signaling pathways.
PPARγ Activation
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by its ligands can lead to a range of cellular responses. Studies on 2,4,6-octatrienoic acid have shown that it can activate PPARγ, leading to protective effects against UV-induced damage in human keratinocytes.[1] A derivative of this shorter-chain analogue, (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid, also activates PPARγ and has been shown to counteract the epithelial-mesenchymal transition process in skin carcinogenesis.[2]
It is therefore plausible that specific stereoisomers of this compound act as agonists for PPARγ, potentially leading to anti-inflammatory and anti-proliferative effects.
Caption: Hypothetical PPARγ signaling pathway activated by a this compound stereoisomer.
GPR120 Signaling
G Protein-Coupled Receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain unsaturated fatty acids.[3] Activation of GPR120 has been linked to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), anti-inflammatory effects in macrophages, and insulin sensitization.[4][5]
Given that this compound is a long-chain polyunsaturated fatty acid, it is a potential candidate for GPR120 agonism. Different stereoisomers may exhibit varying affinities and efficacies for GPR120, leading to distinct downstream signaling events.
Caption: Proposed GPR120 signaling cascade initiated by a this compound stereoisomer.
Experimental Protocols
The following sections outline generalized experimental protocols that can be adapted for the synthesis, separation, and biological evaluation of this compound stereoisomers.
Synthesis of Stereoisomers
A plausible synthetic route for the stereospecific synthesis of this compound isomers is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. By carefully selecting the stereochemistry of the starting materials and the reaction conditions, specific geometric isomers of the final product can be obtained.
Generalized Wittig Reaction Protocol:
-
Ylide Preparation:
-
A suitable phosphonium salt (e.g., triphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
The suspension is cooled to a low temperature (e.g., -78 °C).
-
A strong base (e.g., n-butyllithium) is added dropwise to deprotonate the phosphonium salt and form the ylide. The reaction mixture is typically stirred for 1-2 hours at this temperature.
-
-
Aldehyde Addition:
-
A solution of the appropriate unsaturated aldehyde (e.g., a C15-aldehyde with pre-existing double bonds of the desired stereochemistry) in the same anhydrous solvent is added slowly to the ylide solution at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired stereoisomer of this compound methyl ester.
-
-
Saponification:
-
The purified methyl ester is dissolved in a mixture of methanol and water.
-
An excess of a strong base (e.g., potassium hydroxide) is added, and the mixture is refluxed for several hours.
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the free fatty acid.
-
The fatty acid is then extracted with an organic solvent, washed, dried, and concentrated to yield the final product.
-
Separation and Analysis of Stereoisomers
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of geometric isomers of fatty acids.
Generalized HPLC Separation Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for fatty acid separation.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid (e.g., acetic acid or formic acid) to ensure the carboxylic acid is protonated.
-
Detection: The eluting isomers can be detected by their UV absorbance at their λmax (predicted to be around 260-280 nm).
-
Sample Preparation: The fatty acid isomers are dissolved in a suitable solvent (e.g., acetonitrile or methanol) before injection.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the stereochemistry of the double bonds. The coupling constants (J-values) between the olefinic protons can distinguish between cis and trans configurations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the synthesized isomers.
PPARγ Activation Assay
A common method to assess PPARγ activation is a cell-based reporter gene assay.
Generalized PPARγ Reporter Assay Protocol:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T or Cos-7) is cultured in appropriate media.
-
Cells are transiently transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
-
Treatment with Stereoisomers:
-
After transfection, the cells are treated with various concentrations of the individual this compound stereoisomers or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of PPARγ activation.
-
Conclusion
The stereoisomers of this compound represent a promising area for research in the field of bioactive lipids. While direct experimental data is currently limited, the information available for analogous compounds suggests that these molecules may act as potent modulators of key signaling pathways involved in metabolism and inflammation. The methodologies outlined in this guide provide a framework for the synthesis, separation, and biological evaluation of these compounds. Further research is warranted to elucidate the specific properties and therapeutic potential of each of the eight stereoisomers of this compound.
References
- 1. raybiotech.com [raybiotech.com]
- 2. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 3. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content.abcam.com [content.abcam.com]
An In-depth Technical Guide to 2,4,6-Hexadecatrienoic Acid: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Hexadecatrienoic acid is a polyunsaturated fatty acid characterized by a 16-carbon chain with three conjugated double bonds at positions 2, 4, and 6. As a member of the conjugated fatty acid family, it holds potential for significant biological activity, drawing interest from researchers in fields ranging from pharmacology to materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the putative biological activities of this compound, with a focus on its potential as an anti-inflammatory and antimicrobial agent.
Physical and Chemical Properties
While experimental data for this compound is limited in publicly available literature, a profile of its predicted physicochemical properties can be compiled from computational models. These predictions offer valuable insights for experimental design and computational studies.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₆H₂₆O₂ | PubChem[1] |
| Molecular Weight | 250.38 g/mol | PubChem[2][3] |
| Monoisotopic Mass | 250.193280068 Da | PubChem[1][2][3] |
| XlogP | 6.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 11 | - |
| Polar Surface Area | 37.3 Ų | PubChem[2][3] |
| pKa (Strongest Acidic) | ~4.88 | - |
| Water Solubility | Very low (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Mass Spectrometry Data (Predicted Adducts):
| Adduct | m/z |
| [M+H]⁺ | 251.20056 |
| [M+Na]⁺ | 273.18250 |
| [M-H]⁻ | 249.18600 |
| [M+NH₄]⁺ | 268.22710 |
| [M+K]⁺ | 289.15644 |
| [M+H-H₂O]⁺ | 233.19054 |
| [M+HCOO]⁻ | 295.19148 |
| [M+CH₃COO]⁻ | 309.20713 |
Table compiled from data available on PubChem.[1]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of conjugated fatty acids, such as the Wittig reaction or Knoevenagel condensation. Below is a hypothetical protocol based on a modified Wittig-type olefination.
Objective: To synthesize (2E,4E,6E)-2,4,6-Hexadecatrienoic acid.
Materials:
-
(E,E)-2,4-Decadienal
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Methodology:
-
Wittig Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E,E)-2,4-Decadienal in anhydrous toluene. Add a stoichiometric amount of (Carbethoxymethylene)triphenylphosphorane. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction will yield ethyl (2E,4E,6E)-2,4,6-hexadecatrienoate.
-
Purification of the Ester: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure ethyl ester.
-
Saponification: The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.
-
Acidification and Isolation: After the saponification is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until the pH is acidic. The precipitated this compound is then collected by filtration, washed with cold water, and dried under vacuum.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
General Protocol for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a sample.
Materials:
-
Fatty acid sample
-
Methanol with 2% (v/v) sulfuric acid (for esterification)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., a polar column for fatty acid methyl esters)
Methodology:
-
Esterification (to form Fatty Acid Methyl Esters - FAMEs): The fatty acid sample is dissolved in methanol containing 2% sulfuric acid. The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours) to convert the fatty acids to their more volatile methyl esters.
-
Extraction: After cooling, water and hexane are added to the reaction mixture. The mixture is vortexed, and the layers are allowed to separate. The upper hexane layer containing the FAMEs is collected. The extraction is typically repeated to ensure complete recovery.
-
Drying and Concentration: The combined hexane extracts are dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen.
-
GC-MS Analysis: The concentrated FAMEs are reconstituted in a small volume of hexane and injected into the GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer provides mass spectra for identification. The retention time and mass spectrum of the analyte are compared with those of a known standard of this compound methyl ester for confirmation.
Biological Activities and Signaling Pathways
While specific studies on this compound are scarce, the biological activities of other conjugated polyunsaturated fatty acids (PUFAs) provide a framework for its potential therapeutic effects.
Potential Anti-Inflammatory Activity
Conjugated PUFAs are known to exert anti-inflammatory effects through various mechanisms, primarily by modulating the metabolism of arachidonic acid (AA), a key pro-inflammatory omega-6 fatty acid.
Eicosanoid-Dependent Pathway: this compound, if incorporated into cell membranes, could compete with arachidonic acid for the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This competition would lead to a decreased production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes derived from AA. Instead, it may lead to the production of alternative lipid mediators with lower inflammatory potential.
Caption: Competitive inhibition of AA metabolism by this compound.
Eicosanoid-Independent Pathway: PUFAs can also modulate inflammatory responses independently of eicosanoid production. These mechanisms include the alteration of cell membrane fluidity, which can affect receptor function and signaling cascades, and the regulation of gene expression by acting on transcription factors such as NF-κB and PPARs.
Potential Antimicrobial Activity
Fatty acids, including PUFAs, can exhibit antimicrobial properties. The primary mechanism is believed to be the disruption of the bacterial cell membrane.
Mechanism of Action: The lipophilic carbon chain of the fatty acid can insert into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of conjugated double bonds in this compound may influence its interaction with the bacterial membrane and its antimicrobial potency.
Caption: Disruption of bacterial cell membrane by this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound, as described in the experimental protocols.
Caption: A logical workflow for the synthesis and analysis of the target compound.
Conclusion
This compound represents an intriguing yet underexplored member of the conjugated fatty acid family. While specific experimental data remains limited, its predicted properties and the known biological activities of related compounds suggest a promising potential for applications in drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies. Further research is warranted to experimentally validate its physicochemical properties, optimize its synthesis, and elucidate its specific mechanisms of biological action and potential therapeutic efficacy. This guide serves as a foundational resource to stimulate and support such future investigations.
References
An In-depth Technical Guide on 2,4,6-Hexadecatrienoic Acid: Structural Analogs and Derivatives
Disclaimer: Publicly available scientific literature and databases contain limited specific information on the synthesis, biological activity, and signaling pathways of 2,4,6-hexadecatrienoic acid and its direct structural analogs. Therefore, this guide provides a comprehensive framework based on well-studied, structurally related conjugated fatty acids, such as conjugated linoleic acids (CLAs) and sorbic acid (2,4-hexadienoic acid), to infer potential properties and methodologies for the investigation of this compound. The quantitative data, experimental protocols, and signaling pathways described herein are illustrative and based on these related compounds.
Introduction to Conjugated Fatty Acids
Conjugated fatty acids (CFAs) are a class of polyunsaturated fatty acids (PUFAs) characterized by the presence of at least one pair of conjugated double bonds. This structural feature confers unique chemical and biological properties compared to their non-conjugated counterparts.[1] Prominent examples of CFAs, such as conjugated linoleic acids (CLAs), have been extensively studied for their roles in modulating lipid metabolism, inflammation, and cell signaling.[1][2] this compound, a C16 fatty acid with three conjugated double bonds, represents a less-explored member of this family. Its extended conjugated system suggests potential for distinct biological activities.
Chemical Properties and Synthesis
Based on its structure, this compound is a long-chain fatty acid.[3] The synthesis of long-chain polyunsaturated fatty acids can be complex.[4] General synthetic routes for conjugated fatty acids often involve the condensation of smaller building blocks. For instance, the synthesis of sorbic acid (2,4-hexadienoic acid) can be achieved through the condensation of crotonaldehyde and ketene. A similar strategy, employing longer-chain aldehydes and ketenes, could be envisioned for the synthesis of this compound and its analogs.
Structural Analogs and Derivatives:
Structural modifications of this compound could yield a variety of derivatives with potentially altered biological activities. Key classes of derivatives include:
-
Esters: Methyl, ethyl, or other alkyl esters can be synthesized to enhance lipophilicity and modify pharmacokinetic properties.
-
Amides: Amidation of the carboxylic acid moiety with amino acids or other amines can lead to compounds with novel biological targets.
-
Hydroxylated Derivatives: Introduction of hydroxyl groups along the fatty acid chain can alter polarity and metabolic stability.
-
Geometric Isomers: The stereochemistry of the double bonds (cis/trans) is expected to significantly influence biological activity, as observed with CLA isomers.[2]
Potential Biological Activities and Signaling Pathways
The biological activities of conjugated fatty acids are diverse and often isomer-specific.[2] Based on related compounds, this compound and its derivatives could be investigated for a range of pharmacological effects.
Potential Signaling Pathways:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Many fatty acids and their derivatives are natural ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism. Activation of PPARγ, for example, is a key mechanism for the anti-diabetic effects of some drugs.
-
Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways: The conjugated double bond system may influence the activity of enzymes involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.
-
Nuclear Factor-kappa B (NF-κB) Signaling: Some conjugated fatty acids have been shown to modulate the NF-κB pathway, a central regulator of inflammation.[5]
Below is a hypothetical signaling pathway illustrating how a conjugated fatty acid might exert anti-inflammatory effects through PPARγ activation and subsequent NF-κB inhibition.
Quantitative Data
Quantitative data on the biological activity of this compound is not currently available. The following table provides an exemplary summary of quantitative data that could be generated for its analogs, based on typical assays for conjugated fatty acids.
| Compound ID | Analog/Derivative | Target | Assay Type | IC50 (µM) | Ki (µM) | Notes |
| HTA-001 | This compound | PPARγ | Ligand Binding | 15.2 | 8.5 | Exemplary data |
| HTA-002 | Methyl 2,4,6-hexadecatrienoate | 5-LOX | Enzyme Inhibition | 25.8 | 14.3 | Exemplary data |
| HTA-003 | N-acetyl 2,4,6-hexadecatrienoamide | NF-κB | Reporter Gene | 12.5 | - | Exemplary data |
| HTA-004 | (2E,4Z,6E)-Hexadecatrienoic Acid | PPARγ | Ligand Binding | >100 | - | Exemplary data |
Experimental Protocols
Detailed experimental protocols for this compound are not established. Below are generalized protocols for the synthesis and biological evaluation of a long-chain conjugated fatty acid, which could be adapted for this purpose.
General Synthesis of a 2,4,6-Trienoic Acid Ester
This protocol is a hypothetical adaptation of a Wittig-type reaction for the synthesis of a conjugated ester.
Workflow Diagram:
Methodology:
-
Ylide Formation: A suitable phosphonium salt (e.g., derived from a C10 alkyl halide) is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base (e.g., n-butyllithium) is added dropwise at low temperature (-78 °C) to generate the ylide.
-
Wittig Reaction: A solution of a 2,4-dienal (e.g., 2,4-decadienal) in the same solvent is added to the ylide solution. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2,4,6-trienoic acid ester.
-
Hydrolysis (optional): The ester can be hydrolyzed to the free fatty acid using a base such as lithium hydroxide in a mixture of THF and water.
PPARγ Ligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PPARγ receptor.
Methodology:
-
Reagents: Recombinant human PPARγ ligand-binding domain (LBD), a fluorescently labeled known PPARγ ligand (e.g., a derivative of rosiglitazone), and the test compound (e.g., HTA-001).
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Incubation: In a 96-well plate, combine the PPARγ LBD, the fluorescent ligand at a fixed concentration, and varying concentrations of the test compound. Incubate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization of the samples. The binding of the fluorescent ligand to the larger receptor protein results in a higher polarization value.
-
Data Analysis: The displacement of the fluorescent ligand by the test compound leads to a decrease in fluorescence polarization. The data is plotted as polarization versus the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
While direct experimental data on this compound remains scarce, its structural similarity to well-characterized conjugated fatty acids suggests a rich potential for biological activity. The frameworks for synthesis, biological evaluation, and mechanistic studies presented in this guide offer a roadmap for future research into this intriguing molecule and its derivatives. Elucidation of the specific biological roles of this compound and its analogs could open new avenues for the development of novel therapeutic agents for metabolic and inflammatory diseases. Further investigation is warranted to isolate or synthesize this compound and characterize its pharmacological profile.
References
- 1. Conjugated fatty acid - Wikipedia [en.wikipedia.org]
- 2. Biological effects of conjugated linoleic acids in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,7,10-Hexadecatrienoic acid | C16H26O2 | CID 5282809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources and Bioactive Properties of Conjugated Dietary Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 2,4,6-Hexadecatrienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,6-Hexadecatrienoic acid, a polyunsaturated fatty acid of interest in various research and development contexts. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally similar long-chain fatty acids to provide a predictive solubility profile. The experimental methodologies detailed herein are standard for determining fatty acid solubility and can be directly applied to this compound.
Quantitative Solubility Data
The following table summarizes the solubility of representative saturated and unsaturated long-chain fatty acids in various organic solvents. This data can be used to infer the likely solubility behavior of this compound. Generally, fatty acids are more soluble in less polar solvents.[1]
| Solvent | Palmitic Acid (C16:0) | Stearic Acid (C18:0) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) |
| Chloroform | High | High | Very High | Very High |
| Toluene | Moderate | Low | High | High |
| n-Hexane | Low | Very Low | High | High |
| Ethanol | Low | Very Low | Moderate | Moderate |
| Acetone | Low | Very Low | Moderate | Moderate |
| Water | Insoluble | Insoluble | Insoluble | Insoluble |
Note: "Very High," "High," "Moderate," "Low," and "Very Low" are qualitative descriptors based on available data for similar fatty acids and general chemical principles.
Experimental Protocols
The determination of solubility for a compound like this compound is a critical step in its characterization and formulation. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[2]
Isothermal Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Use the calibration curve to determine the concentration of the fatty acid in the diluted samples.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualization of a Potential Signaling Pathway
Long-chain polyunsaturated fatty acids are known to be biologically active and can modulate various signaling pathways. One of the key mechanisms is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[3][4][5] Activation of PPARγ can, in turn, influence inflammatory pathways, such as the one mediated by Nuclear Factor-kappa B (NF-κB).[6][7] The following diagram illustrates a plausible signaling pathway for a long-chain polyunsaturated fatty acid like this compound.
Caption: Hypothetical signaling pathway of this compound.
The following diagram illustrates a generalized workflow for determining the solubility of a fatty acid using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]
- 7. Biologically Active Compounds of Plants of the Atraphaxis Genus: Chemical Composition and Immunomodulatory Evaluation [mdpi.com]
Predicted Spectroscopic Data of 2,4,6-Hexadecatrienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,4,6-Hexadecatrienoic acid. This information is crucial for the identification, characterization, and quality control of this long-chain fatty acid in various research and development applications.
Chemical Structure and Properties
This compound is a polyunsaturated fatty acid with the chemical formula C₁₆H₂₆O₂. Its structure features a sixteen-carbon chain with a carboxylic acid group and a conjugated system of three double bonds at positions 2, 4, and 6.
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₂ |
| Monoisotopic Mass | 250.19328 Da |
| IUPAC Name | (2E,4E,6E)-Hexadeca-2,4,6-trienoic acid (representative isomer) |
Predicted Mass Spectrometry
The mass spectrum of this compound is predicted to exhibit a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain and the loss of functional groups. Electron ionization (EI) is expected to cause significant fragmentation due to the conjugated polyene system.
Table 1: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment Ion | Description |
| 250 | [M]⁺ | Molecular Ion |
| 233 | [M - OH]⁺ | Loss of hydroxyl radical |
| 205 | [M - COOH]⁺ | Loss of carboxyl group |
| 177 | [M - C₅H₁₁]⁺ | Cleavage at the allylic position |
| 149 | [M - C₇H₁₅]⁺ | Cleavage within the hydrocarbon tail |
| 121 | [C₉H₁₃]⁺ | Fragment from the polyene chain |
| 95 | [C₇H₁₁]⁺ | Fragment from the polyene chain |
| 67 | [C₅H₇]⁺ | Fragment from the polyene chain |
| 45 | [COOH]⁺ | Carboxyl group |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For experimental verification, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.
-
Sample Preparation: The sample containing this compound is first derivatized, for instance, by esterification to its methyl ester, to improve volatility and chromatographic behavior.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure the separation of the analyte from other components.
-
Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization is applied at a standard energy of 70 eV. The mass analyzer is set to scan a mass range of m/z 40-400.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Caption: Predicted Mass Spectrometry Fragmentation Pathway of this compound.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show characteristic signals for the carboxylic acid proton, the vinylic protons of the conjugated system, and the protons of the aliphatic chain. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the anisotropic effects of the double bonds.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | singlet (broad) |
| H-2 | 5.8 - 6.0 | doublet |
| H-3 | 7.2 - 7.4 | doublet of doublets |
| H-4 | 6.2 - 6.4 | doublet of doublets |
| H-5 | 6.4 - 6.6 | doublet of doublets |
| H-6 | 6.0 - 6.2 | doublet of doublets |
| H-7 | 5.6 - 5.8 | multiplet |
| H-8 | 2.1 - 2.3 | multiplet |
| -(CH₂)₇- | 1.2 - 1.6 | multiplet |
| -CH₃ | 0.8 - 1.0 | triplet |
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield, while the sp² hybridized carbons of the conjugated system will resonate in the olefinic region.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-COOH) | 168 - 172 |
| C-2 | 120 - 125 |
| C-3 | 145 - 150 |
| C-4 | 128 - 132 |
| C-5 | 140 - 145 |
| C-6 | 130 - 135 |
| C-7 | 125 - 130 |
| C-8 | 32 - 35 |
| C-9 to C-15 | 22 - 32 |
| C-16 (-CH₃) | 13 - 15 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
¹H NMR Spectroscopy: The sample is placed in a high-field NMR spectrometer. A standard one-dimensional proton NMR experiment is performed.
-
¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR experiment (e.g., with proton decoupling) is performed on the same sample.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the resulting spectra are analyzed to assign the peaks to the corresponding protons and carbons in the molecule.
Caption: General Experimental Workflow for MS and NMR Analysis.
Methodological & Application
Analytical Techniques for the Quantification of 2,4,6-Hexadecatrienoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2,4,6-hexadecatrienoic acid, a conjugated fatty acid. The methodologies described herein are based on established techniques for the analysis of similar lipid molecules and are intended to serve as a comprehensive guide for researchers in various fields, including biochemistry, pharmacology, and drug development.
Introduction
This compound is a polyunsaturated fatty acid characterized by a 16-carbon chain with three conjugated double bonds. The accurate and precise quantification of this and other fatty acids in biological matrices is crucial for understanding their physiological roles, metabolic pathways, and potential as therapeutic agents or disease biomarkers. This document outlines protocols for quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, derivatization, and analytical conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of conjugated fatty acids. It is important to note that these values are representative and may vary depending on the specific instrumentation, matrix, and validation protocol. For the quantification of this compound, method-specific validation is required to determine the precise limits of detection (LOD) and quantification (LOQ), linearity, and recovery.
Table 1: HPLC-UV Quantification of Conjugated Fatty Acids (Representative Data)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 5% |
Table 2: GC-MS Quantification of Fatty Acid Methyl Esters (Representative Data)
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Recovery | 90 - 115% |
| Precision (RSD%) | < 10% |
Experimental Protocols
Sample Preparation: Extraction of Total Fatty Acids from Biological Samples
This protocol describes a general method for the extraction of total fatty acids from biological matrices such as plasma, tissues, or cell cultures.
Materials:
-
Biological sample
-
Internal Standard (e.g., heptadecanoic acid, C17:0)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the tissue or cell sample if necessary. For liquid samples like plasma, proceed to the next step.
-
To 1 mL of the sample, add a known amount of internal standard.
-
Add 2 mL of methanol and vortex thoroughly to precipitate proteins.
-
Add 4 mL of chloroform and vortex for 2 minutes.
-
Add 1.5 mL of 0.9% NaCl solution and vortex for another 2 minutes.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
The resulting lipid extract is now ready for saponification and further analysis by HPLC-UV or GC-MS.
Protocol 1: Quantification by HPLC-UV
This method is suitable for the analysis of conjugated fatty acids which exhibit strong UV absorbance at specific wavelengths.
3.2.1. Saponification and Sample Preparation for HPLC-UV
Materials:
-
Dried lipid extract
-
2 M KOH in methanol
-
6 M HCl
-
Hexane
-
HPLC grade acetonitrile
-
HPLC grade water
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 2 M methanolic KOH.
-
Incubate at 60°C for 1 hour to saponify the fatty acid esters.
-
Cool the mixture to room temperature and acidify to pH 2-3 with 6 M HCl.
-
Extract the free fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes and collect the upper hexane layer.
-
Repeat the extraction twice more.
-
Pool the hexane extracts and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in a known volume of the HPLC mobile phase for injection.
3.2.2. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., gradient elution starting from 70:30) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 270 nm (for 2,4,6-triene systems) |
3.2.3. Quantification
Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.
Protocol 2: Quantification by GC-MS
GC-MS offers high sensitivity and selectivity for fatty acid analysis, but requires derivatization to increase the volatility of the analytes.
3.3.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.
-
Tightly cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3.3.2. GC-MS Conditions
| Parameter | Condition |
| GC Column | Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min |
| MS Transfer Line Temp | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
3.3.3. Quantification
Quantification is performed using selected ion monitoring (SIM) mode for the target FAME and the internal standard FAME. A calibration curve is generated using a certified standard of this compound methyl ester.
Signaling Pathways
While the specific signaling pathways involving this compound are not extensively documented, a related compound, 7,10,13-hexadecatrienoic acid, is classified as an omega-3 fatty acid. Omega-3 fatty acids are known to exert their biological effects through various signaling pathways, primarily by modulating the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and by influencing the production of inflammatory mediators.
Conclusion
The protocols outlined in this document provide a solid foundation for the quantification of this compound in various biological samples. Both HPLC-UV and GC-MS are powerful techniques that, with proper validation, can yield accurate and reliable quantitative data. The choice of method will depend on the specific requirements of the research, including sensitivity, sample throughput, and the availability of instrumentation. Further research is warranted to elucidate the specific biological roles and signaling pathways of this compound.
Application Notes and Protocols for the HPLC Separation of 2,4,6-Hexadecatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a foundational protocol for the separation and analysis of 2,4,6-Hexadecatrienoic acid using High-Performance Liquid Chromatography (HPLC). Due to the conjugated triene system within its structure, this fatty acid exhibits strong ultraviolet (UV) absorbance, allowing for sensitive detection without the need for derivatization. The proposed method is based on reversed-phase chromatography, a robust and widely used technique for the separation of fatty acids and other lipophilic molecules.
Introduction to this compound and its Analysis
This compound is a polyunsaturated fatty acid with a 16-carbon chain containing three conjugated double bonds. This conjugation is a key feature, not only influencing its chemical properties but also providing a strong chromophore for UV-Vis spectrophotometric detection. Analysis of specific fatty acids like this compound is crucial in various research areas, including biochemistry, natural product chemistry, and pharmaceutical development, where it may act as a biomarker or a bioactive component.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1] For fatty acids, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.[2][3] Separation is based on the differential partitioning of the analytes between the two phases, with more hydrophobic compounds being retained longer on the column.[2]
Principles of Separation and Detection
The separation of this compound by reversed-phase HPLC is primarily governed by its hydrophobicity. The long alkyl chain contributes to its nonpolar character, leading to strong retention on a C18 stationary phase. The polarity of the mobile phase, typically a mixture of acetonitrile or methanol and water, is a critical parameter for controlling retention and achieving separation from other components in a sample matrix.[2]
A significant advantage in the analysis of conjugated fatty acids is their inherent UV absorbance. The system of three conjugated double bonds in this compound is expected to produce a strong absorption maximum in the UV region, estimated to be between 250 nm and 280 nm. This is based on the known spectroscopic properties of conjugated polyenes, where the wavelength of maximum absorbance (λmax) increases with the length of the conjugated system.[4] This allows for direct UV detection, simplifying sample preparation by avoiding derivatization steps that are often necessary for non-conjugated fatty acids.
Proposed HPLC Method Parameters
The following table summarizes a proposed starting point for an HPLC method for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific sample matrix and analytical goals.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Any standard HPLC system with a gradient pump and UV-Vis detector | Provides the necessary flexibility and detection capabilities. |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size | C18 is a standard stationary phase for fatty acid separation, providing good retention and resolution.[1] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA is an ion-pairing agent that sharpens peaks for acidic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes | A gradient elution is necessary to elute the highly retained fatty acid in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Detection | UV-Vis at an estimated 260 nm | The conjugated triene system is expected to have a strong absorbance in this region. The optimal wavelength should be confirmed experimentally with a standard.[4] |
Detailed Experimental Protocol
Reagents and Materials
-
This compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), analytical grade
-
Methanol for sample dissolution
-
0.45 µm syringe filters
Standard Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standards by serial dilution with the initial mobile phase composition (70:30 Acetonitrile:Water with 0.1% TFA).
Sample Preparation
-
Dissolve the sample containing this compound in a suitable organic solvent, such as methanol or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Analysis
-
Set up the HPLC system with the parameters outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition (70% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak corresponding to this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
HPLC Analysis Workflow
References
Application Note: GC-MS Analysis of 2,4,6-Hexadecatrienoic Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2,4,6-hexadecatrienoic acid methyl esters using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific experimental data for this analyte, this note combines established methodologies for the analysis of fatty acid methyl esters (FAMEs) with predicted chromatographic and mass spectrometric characteristics of conjugated trienoic fatty acids. The protocols outlined here are intended to serve as a comprehensive guide for the derivatization, instrumentation, and data analysis for researchers interested in the quantitative and qualitative analysis of this and similar compounds.
Introduction
Conjugated fatty acids (CFAs) are isomers of polyunsaturated fatty acids that feature adjacent double bonds.[1] This structural characteristic imparts unique chemical and biological properties. Conjugated trienoic fatty acids, a subclass of CFAs, are of growing interest in the scientific community due to their potential health benefits, which include anti-inflammatory, anti-carcinogenic, and anti-adipogenic properties.[2][3][4] this compound is a C16 fatty acid with a conjugated triene system. For GC-MS analysis, it is essential to convert the polar carboxylic acid to its more volatile and less polar methyl ester derivative.[5] This application note details the analytical workflow for the identification and potential quantification of this compound methyl ester.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound methyl ester involves sample preparation, including lipid extraction and derivatization, followed by instrumental analysis and data processing.
Caption: Experimental workflow for GC-MS analysis.
Experimental Protocols
Lipid Extraction (Folch Method)
This protocol is a standard method for extracting lipids from biological samples.
-
Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge the mixture to facilitate phase separation.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This acid-catalyzed derivatization converts the fatty acids to their corresponding methyl esters.
-
To the dried lipid extract, add 2 mL of a 2% sulfuric acid solution in methanol.
-
Add 1 mL of toluene to aid in the dissolution of non-polar lipids.
-
Seal the reaction vial and heat at 50°C for 2 hours in a water bath or heating block.
-
After cooling to room temperature, add 5 mL of 5% sodium chloride solution to stop the reaction.
-
Extract the FAMEs by adding 5 mL of hexane and vortexing for 1 minute.
-
Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Caption: FAME derivatization workflow.
GC-MS Instrumentation and Conditions
The following are recommended starting conditions for the GC-MS analysis of this compound methyl ester. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min |
| Transfer Line Temp. | 240°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Presentation and Interpretation
Predicted Chromatographic and Mass Spectral Data
The following table summarizes the predicted retention time and key mass spectral fragments for this compound methyl ester. These values are hypothetical and based on the analysis of other C16 FAMEs and conjugated systems.
| Compound | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound methyl ester | 25 - 30 | 264 | 233 ([M-31]+), 151, 137, 123, 109, 95, 81, 67, 55 |
Predicted Mass Spectrum Fragmentation
The electron ionization mass spectrum of a conjugated trienoic acid methyl ester is expected to show a discernible molecular ion peak. The fragmentation pattern will likely be characterized by ions resulting from cleavages along the aliphatic chain, with prominent clusters of ions separated by 14 amu (-CH2-). A significant peak corresponding to the loss of the methoxy group ([M-31]+) is also anticipated. The conjugated system is expected to stabilize allylic cations, leading to characteristic fragment ions.
Caption: Predicted fragmentation of the methyl ester.
Relevance for Drug Development
The unique biological activities attributed to conjugated fatty acids make them interesting candidates for pharmaceutical research and development.[4] The ability to accurately identify and quantify specific isomers, such as this compound, is crucial for:
-
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion of these compounds.
-
Mechanism of action studies: Elucidating the molecular pathways through which they exert their biological effects.
-
Quality control: Ensuring the purity and consistency of active pharmaceutical ingredients derived from natural or synthetic sources.
-
Biomarker discovery: Investigating their potential as biomarkers for various physiological or pathological states.
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound methyl ester. While specific analytical standards and data for this compound are not widely available, the provided protocols and predicted data offer a solid starting point for researchers. The methodologies for sample preparation, derivatization, and GC-MS analysis are robust and widely applicable to a range of fatty acid methyl esters. The successful application of these methods will enable researchers to further investigate the biological significance of this and other conjugated fatty acids.
References
Application Notes and Protocols for the Use of Polyunsaturated Fatty Acids as Biomarkers
Introduction
Biomarkers are crucial tools in research and drug development, providing objective measures of biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. While the specific fatty acid 2,4,6-hexadecatrienoic acid is not extensively documented as a biomarker in scientific literature, the broader class of polyunsaturated fatty acids (PUFAs) is well-established for this purpose. This document provides detailed application notes and protocols for the use of PUFAs, such as omega-3 and omega-6 fatty acids, as biomarkers in various research and clinical settings.
PUFAs are fatty acids that contain more than one double bond in their backbone. They are integral components of cell membranes and precursors to many signaling molecules.[1] The balance and levels of different PUFAs can reflect dietary intake, metabolic status, and the presence of disease, making them valuable biomarkers.[2][3] This guide is intended for researchers, scientists, and drug development professionals interested in leveraging PUFAs as biomarkers in their studies.
Applications of Polyunsaturated Fatty Acids as Biomarkers
PUFAs are utilized as biomarkers in a wide array of research fields due to their involvement in fundamental physiological processes.
-
Inflammation and Immune Response: Omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are precursors to anti-inflammatory signaling molecules.[3][4] Conversely, omega-6 fatty acids, like arachidonic acid (AA), are precursors to pro-inflammatory molecules.[5] The ratio of omega-3 to omega-6 PUFAs can therefore serve as a biomarker for inflammatory status in conditions like rheumatoid arthritis and inflammatory bowel disease.[2][3]
-
Cardiovascular Disease (CVD): Blood levels of long-chain omega-3 PUFAs, particularly EPA and DHA, have been associated with a lower risk of cardiovascular events and sudden cardiac death.[6][7] They can be used to assess the risk of CVD and to monitor the effects of dietary or therapeutic interventions.[7]
-
Neurological and Cognitive Health: DHA is a major structural component of the brain and retina. Altered levels of DHA have been linked to neurodegenerative diseases such as Alzheimer's disease and mental health disorders like depression.[2][8] Measuring PUFA profiles can provide insights into brain health and the progression of these conditions.[8]
-
Nutritional Status and Dietary Monitoring: Since the body cannot synthesize essential fatty acids like linoleic acid (an omega-6) and alpha-linolenic acid (an omega-3), their levels in tissues and blood directly reflect dietary intake.[1] This makes them excellent biomarkers for assessing nutritional status and adherence to specific dietary regimens in clinical trials.
-
Metabolic Diseases: PUFA profiles can be indicative of metabolic health. For instance, alterations in PUFA metabolism are associated with conditions like diabetes and non-alcoholic fatty liver disease.[2][9]
Quantitative Data Summary
The following tables summarize quantitative data on PUFA levels in human plasma/serum and their association with various health conditions. This data is compiled from multiple studies and is intended for comparative purposes.
Table 1: Reference Ranges of Common Polyunsaturated Fatty Acids in Human Plasma/Serum
| Fatty Acid | Abbreviation | Class | Typical Concentration Range (µg/mL) |
| Linoleic Acid | LA | Omega-6 | 1000 - 2500 |
| Arachidonic Acid | AA | Omega-6 | 400 - 1200 |
| Alpha-Linolenic Acid | ALA | Omega-3 | 10 - 50 |
| Eicosapentaenoic Acid | EPA | Omega-3 | 15 - 100 |
| Docosahexaenoic Acid | DHA | Omega-3 | 30 - 150 |
Data compiled from general knowledge and representative values from analytical literature.
Table 2: Association of Plasma/Serum PUFA Levels with Clinical Outcomes
| Biomarker | Condition | Association | Key Findings |
| High Omega-3 Index (EPA+DHA in red blood cell membranes) | Cardiovascular Disease | Inverse | An Omega-3 Index >8% is associated with the lowest risk of death from coronary heart disease. |
| High Omega-6/Omega-3 Ratio | Inflammatory Disorders | Positive | Ratios above 10:1 are often observed in chronic inflammatory conditions. |
| Low DHA Levels | Alzheimer's Disease | Positive | Lower plasma DHA levels are associated with an increased risk of developing Alzheimer's disease.[2] |
| High EPA+DHA Levels | Depression | Inverse | Higher intake and circulating levels of EPA and DHA are associated with a reduced risk of depression.[8] |
| High Linoleic Acid Levels | Cardiovascular Disease | Inverse | Higher blood levels of linoleic acid are associated with a lower risk of cardiovascular disease.[10] |
Experimental Protocols
Accurate quantification of PUFAs is critical for their use as biomarkers. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Quantitative Analysis of Total Fatty Acids in Plasma by GC-MS
This protocol describes the hydrolysis of esterified fatty acids, derivatization, and analysis by GC-MS.
1. Materials and Reagents:
-
Plasma samples
-
Internal Standard (IS) solution (containing deuterated fatty acids)[11][12]
-
Methanol:10 N NaOH (9:1, v/v)[13]
-
6 N HCl[13]
-
Hexane[13]
-
Derivatizing agents: 10% Pentafluorobenzyl bromide (PFB-Br) and 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile[13]
-
Glass tubes, vortex mixer, centrifuge, nitrogen evaporator
2. Sample Preparation and Hydrolysis:
-
Pipette 50 µL of plasma into a glass tube.
-
Add 100 µL of the internal standard solution.[12]
-
Add 1 mL of Methanol:10 N NaOH (9:1) solution.[13]
-
Vortex and incubate at 100°C for 45 minutes to hydrolyze esterified fatty acids.[13]
-
Cool the samples and acidify by adding 180 µL of 6 N HCl.[13]
3. Extraction:
-
Add 3 mL of hexane to the sample tube.
-
Vortex vigorously for 2 minutes and then centrifuge at 1200 x g for 4 minutes to separate the phases.[13]
-
Carefully transfer the upper organic layer (containing the free fatty acids) to a clean glass tube.
-
Repeat the extraction with another 3 mL of hexane and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[13]
4. Derivatization:
-
To the dried extract, add 100 µL of 10% PFB-Br and 100 µL of 10% DIPEA in acetonitrile.[13]
-
Incubate at room temperature for 30 minutes.[13]
-
Add 20 µL of 6 N HCl and 1 mL of hexane, then vortex.
-
Transfer the upper hexane layer containing the derivatized fatty acids to a GC vial.
5. GC-MS Analysis:
-
GC Column: Use a suitable capillary column for fatty acid methyl ester (FAME) or PFB ester analysis (e.g., DB-23, SP-2560).
-
Oven Program: Start at 150°C, ramp to 200°C, then ramp to 310°C.[13]
-
Injection: 1 µL in splitless mode.
-
MS Detection: Use negative chemical ionization (NCI) for PFB esters and selected ion monitoring (SIM) for quantification.[13]
6. Data Analysis:
-
Generate calibration curves using standards.
-
Quantify the fatty acids in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of Free Fatty Acids by HPLC
This protocol is suitable for the analysis of underivatized or derivatized free fatty acids.
1. Materials and Reagents:
-
Plasma or tissue homogenate
-
Acetonitrile, Methanol, Water (HPLC grade)
-
Formic acid or Acetic acid
-
Derivatizing agent (optional, for UV or fluorescence detection, e.g., 4-bromophenacyl bromide)[14]
-
C18 reversed-phase HPLC column[15]
2. Sample Preparation (for underivatized FFAs):
-
Extract lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Isolate the free fatty acid fraction using solid-phase extraction (SPE) with an aminopropyl-silica cartridge.[16]
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
3. Derivatization (optional, for enhanced detection):
-
To the dried free fatty acid extract, add the derivatizing agent (e.g., 4-bromophenacyl bromide) and a catalyst (e.g., a crown ether).[14]
-
Heat the reaction mixture as required (e.g., 80°C for 15 minutes).[14]
-
Cool and dilute with the mobile phase for injection.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[17]
-
Flow Rate: Typically 1 mL/min.
-
Detection:
-
For underivatized fatty acids: UV detection at low wavelengths (205-210 nm) or Mass Spectrometry (LC-MS).[17]
-
For derivatized fatty acids: UV or fluorescence detection at the appropriate wavelength for the chosen tag.
-
5. Data Analysis:
-
Identify peaks by comparing retention times with known standards.
-
Quantify by comparing peak areas to a calibration curve generated from standards.
Signaling Pathways and Workflows
Visualizing the complex biological roles of PUFAs and the experimental procedures for their analysis can aid in understanding and implementation.
Caption: Anti-inflammatory signaling pathway of Omega-3 PUFAs.
References
- 1. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 2. Dietary omega-3 fatty acids aid in the modulation of inflammation and metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. youtube.com [youtube.com]
- 6. Tests & Services – LifeLabs [lifelabs.com]
- 7. Can omega-3s protect against deep vein thrombosis? [nutraingredients.com]
- 8. mdpi.com [mdpi.com]
- 9. When to take fish oil: Timing, dosages and side effects [medicalnewstoday.com]
- 10. youtube.com [youtube.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. hplc.eu [hplc.eu]
- 16. lipidmaps.org [lipidmaps.org]
- 17. aocs.org [aocs.org]
Application Notes and Protocols for the Derivatization of 2,4,6-Hexadecatrienoic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Hexadecatrienoic acid is a polyunsaturated fatty acid with a conjugated triple double bond system. Accurate and sensitive analysis of this and similar fatty acids is crucial for various research and development applications, including understanding its biological roles and potential therapeutic effects. Due to their low volatility and potential for thermal degradation, direct analysis of free fatty acids by gas chromatography (GC) is challenging. Derivatization is a critical step to convert the fatty acid into a more volatile and thermally stable derivative, typically a fatty acid methyl ester (FAME), for subsequent analysis by GC-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID). This document provides detailed protocols for the derivatization of this compound and similar conjugated fatty acids.
Analytical Challenge
The primary challenge in the analysis of conjugated fatty acids like this compound is the potential for isomerization of the double bonds during sample preparation, particularly under harsh acidic conditions. Therefore, the choice of derivatization method is critical to preserve the original structure of the analyte. Base-catalyzed methylation is often preferred for esterified lipids containing conjugated fatty acids to minimize this risk.
Recommended Derivatization Protocol: Base-Catalyzed Transesterification for FAME Synthesis
This protocol is adapted from methods developed for the analysis of conjugated linoleic acid (CLA) and is suitable for the derivatization of this compound from lipid extracts.
Materials:
-
Lipid extract containing this compound
-
Toluene, anhydrous
-
Sodium methoxide (0.5 M in anhydrous methanol)
-
Glacial acetic acid
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
Internal standard (e.g., Heptadecanoic acid, C17:0)
-
Screw-cap glass test tubes
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately weigh up to 50 mg of the lipid extract into a screw-cap glass test tube. If an internal standard is used for quantification, add a known amount of heptadecanoic acid at this stage.
-
Dissolution: Add 1 mL of anhydrous toluene to the test tube and vortex to dissolve the lipid sample completely.
-
Transesterification: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol to the solution.[1] Cap the tube tightly and vortex briefly.
-
Incubation: Place the tube in a water bath or heating block set at 50°C for 10 minutes.[1]
-
Neutralization: After incubation, cool the tube to room temperature. Add 0.1 mL of glacial acetic acid to neutralize the catalyst.[1]
-
Extraction: Add 5 mL of water to the tube, followed by 5 mL of hexane.[1] Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer containing the FAMEs to a clean test tube using a Pasteur pipette.
-
Re-extraction: Repeat the extraction of the aqueous layer with another 5 mL of hexane to ensure complete recovery of the FAMEs.[1] Combine the hexane extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined hexane extracts to remove any residual water.
-
Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried FAMEs in a known volume of hexane (e.g., 1 mL) for GC analysis.
Alternative Derivatization Protocol: Acid-Catalyzed Methylation with Boron Trifluoride (BF3)-Methanol
While base-catalyzed methods are preferred to avoid isomerization of conjugated double bonds, acid-catalyzed methylation is a widely used and effective method. It is crucial to use this method with the awareness of potential isomerization.
Materials:
-
Lipid extract containing this compound
-
Boron trifluoride-methanol solution (12-14% w/v)
-
Hexane, HPLC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., Heptadecanoic acid, C17:0)
-
Screw-cap glass test tubes with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place 1-25 mg of the lipid sample into a screw-cap test tube. Add the internal standard if required.
-
Reaction Mixture: Add 2 mL of 12% w/w Boron trifluoride (BF3) in methanol.
-
Incubation: Tightly cap the tube and heat at 60°C for 5-10 minutes. Optimization of the reaction time may be necessary for complete derivatization.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the tube.
-
Phase Separation and Collection: Shake the tube vigorously and allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Washing: Wash the hexane extract with a small volume of saturated sodium chloride solution to remove any remaining catalyst.
-
Drying and Reconstitution: Dry the hexane layer over anhydrous sodium sulfate and then transfer to a new vial for analysis.
Quantitative Data Summary
| Derivatization Reagent/Method | Analyte(s) | Reported Efficiency/Recovery | Reference |
| Pentafluorobenzyl (PFB) bromide | Various saturated and unsaturated fatty acids | ~80-85% | --INVALID-LINK--[2] |
| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Various fatty acids in oils | High accuracy and reproducibility | --INVALID-LINK--[3] |
| NaOH/BF3-Methanol | Conjugated Linoleic Acid (CLA) isomers | 88.01 - 89.76% | --INVALID-LINK--[4] |
Experimental Workflow
Caption: Experimental workflow for the base-catalyzed derivatization of this compound.
Potential Signaling Pathway
Structurally similar polyunsaturated fatty acids have been shown to act as signaling molecules. For instance, 2,4,6-octatrienoic acid has been reported to promote melanogenesis and antioxidant defense through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This suggests a potential signaling pathway for this compound that warrants further investigation.
References
- 1. aocs.org [aocs.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Extraction of 2,4,6-Hexadecatrienoic Acid from Marine Samples
Audience: Researchers, scientists, and drug development professionals.
Note on Availability: Extensive literature searches did not yield specific instances of 2,4,6-hexadecatrienoic acid being isolated from marine samples. The following application notes and protocols are therefore based on general methods for the extraction of conjugated fatty acids from marine organisms and the known biological activities of related compounds. These protocols serve as a foundational guide for researchers interested in exploring the potential presence of this compound in marine life.
Introduction
Marine organisms are a rich source of diverse bioactive lipids, including a variety of polyunsaturated fatty acids (PUFAs). Among these, conjugated fatty acids (CFAs) are of significant interest due to their potential therapeutic properties, including anti-inflammatory, anti-carcinogenic, and anti-atherosclerotic activities. While common PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-documented, the presence and bioactivity of specific conjugated hexadecatrienoic acid isomers, such as this compound, in marine ecosystems remain largely unexplored.
This document provides a comprehensive guide to the general methodologies that can be adapted for the extraction, purification, and analysis of this compound from various marine samples, including microalgae, invertebrates, and bacteria.
Data Presentation: Hypothetical Extraction Yields
As no specific data for the extraction of this compound from marine samples are available, the following table presents hypothetical quantitative data to illustrate how results could be structured. These values are for illustrative purposes only and will vary depending on the sample matrix, extraction method, and the actual concentration of the target analyte.
| Marine Source (Hypothetical) | Extraction Method | Solvent System | Yield of Total Lipids (mg/g dry weight) | Putative this compound Content (% of Total Fatty Acids) | Purity (%) |
| Nannochloropsis oculata (Microalga) | Ultrasound-Assisted Extraction | Dichloromethane:Methanol (2:1 v/v) | 150.5 ± 12.3 | 0.8 ± 0.2 | >95 |
| Chaetoceros gracilis (Microalga) | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol co-solvent | 120.2 ± 9.8 | 0.5 ± 0.1 | >97 |
| Marine Sponge (e.g., Haliclona) | Modified Bligh & Dyer Extraction | Chloroform:Methanol:Water (1:2:0.8 v/v/v) | 85.7 ± 7.5 | 1.2 ± 0.3 | >95 |
| Marine Bacteria (e.g., Shewanella) | Direct Saponification & Esterification | Ethanolic KOH followed by BF₃-Methanol | N/A (Direct FAME analysis) | 0.3 ± 0.1 | N/A |
Experimental Protocols
The following are detailed protocols for the extraction of lipids, which can be adapted for the search and isolation of this compound.
Protocol 1: Modified Bligh & Dyer Method for Marine Invertebrates
This method is a widely used liquid-liquid extraction technique for recovering total lipids from biological tissues.[1][2]
Materials:
-
Homogenizer
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Chloroform
-
Methanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Weigh approximately 1 g of the lyophilized and ground marine invertebrate tissue.
-
Add the tissue to a homogenizer with 10 mL of a chloroform:methanol:water mixture (1:2:0.8 v/v/v).
-
Homogenize the mixture for 2 minutes.
-
Add an additional 5 mL of chloroform and homogenize for another 30 seconds.
-
Add 5 mL of deionized water and homogenize for a final 30 seconds.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Re-extract the remaining aqueous layer and solid pellet with another 10 mL of chloroform, centrifuge, and pool the chloroform layers.
-
Evaporate the solvent from the pooled chloroform extracts using a rotary evaporator at a temperature below 40°C.
-
Dry the lipid residue under a stream of nitrogen gas and weigh to determine the total lipid yield.
-
The dried lipid extract can then be redissolved in a suitable solvent for further analysis, such as gas chromatography-mass spectrometry (GC-MS) after derivatization.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Marine Microalgae
UAE is an efficient method that uses acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction yields in shorter times.
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
-
Dichloromethane
-
Methanol
Procedure:
-
Mix 1 g of dried microalgal biomass with 20 mL of a dichloromethane:methanol (2:1 v/v) solvent mixture in a glass flask.
-
Place the flask in an ultrasonic bath or use a probe sonicator.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C).
-
After sonication, centrifuge the mixture at 3000 x g for 15 minutes.
-
Decant the supernatant containing the lipid extract.
-
Repeat the extraction process on the algal pellet with another 20 mL of the solvent mixture to ensure complete extraction.
-
Combine the supernatants and filter to remove any remaining cell debris.
-
The solvent is then evaporated under reduced pressure, and the resulting lipid extract is dried and weighed.
-
The extract is now ready for further purification and analysis.
Mandatory Visualization
Experimental Workflow for Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Putative Signaling Pathway for Conjugated Fatty Acids
While the specific signaling pathway for this compound is unknown, many conjugated fatty acids are known to exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. The following diagram illustrates this general pathway.
Caption: Putative PPARγ signaling pathway for conjugated fatty acids.
References
Application Notes and Protocols for 2,4,6-Hexadecatrienoic Acid in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Hexadecatrienoic acid is a polyunsaturated fatty acid whose specific biological activities and in vitro applications are an emerging area of research. Drawing parallels from structurally similar compounds, such as 2,4,6-octatrienoic acid, this document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols for investigating the efficacy of this compound in cell culture models. The primary hypothesized applications revolve around its potential as a modulator of peroxisome proliferator-activated receptor gamma (PPARγ), and its associated anti-inflammatory and antioxidant effects.
Hypothesized Biological Activities and Applications
Based on studies of analogous fatty acids, this compound is postulated to exhibit the following activities in vitro:
-
PPARγ Agonism: Like other conjugated fatty acids, it may act as a ligand for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cellular differentiation.
-
Anti-inflammatory Effects: Through the activation of PPARγ, this compound could potentially suppress inflammatory responses by inhibiting the NF-κB signaling pathway.
-
Antioxidant Properties: It may enhance the cellular antioxidant defense systems, protecting cells from oxidative stress-induced damage.
-
Skin Cell Modulation: Potential applications in dermatology for promoting skin health and counteracting UV-induced damage.
-
Antimicrobial Activity: As a fatty acid, it may possess bactericidal properties against various pathogens.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the in vitro use of this compound, extrapolated from studies on similar compounds. Researchers should perform dose-response studies to determine the optimal concentrations for their specific cell type and experimental setup.
| Parameter | Value Range | Cell Type (Example) | Application |
| Effective Concentration | 1 - 50 µM | Human Keratinocytes, Macrophages (RAW 264.7) | Anti-inflammatory, Antioxidant, PPARγ Activation |
| Incubation Time | 6 - 48 hours | Human Keratinocytes, Macrophages (RAW 264.7) | Gene expression analysis, Cytokine assays |
| Solvent | DMSO, Ethanol | All | Stock solution preparation |
| BSA Conjugation | Recommended | All | To enhance solubility and bioavailability in culture media |
Signaling Pathway
Hypothesized PPARγ Activation Pathway by this compound
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound and conjugate it to bovine serum albumin (BSA) for use in cell culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Sterile, conical tubes
-
Water bath or incubator at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO or ethanol to a final concentration of 10-100 mM. Store at -20°C.
-
Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS.
-
Complex Formation: a. Warm the BSA solution to 37°C. b. Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1. c. Incubate the mixture for 30-60 minutes at 37°C with gentle agitation to allow for complex formation.
-
Sterilization and Storage: a. Sterile filter the fatty acid-BSA complex solution using a 0.22 µm filter. b. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM high glucose medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound-BSA complex
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
RNA extraction kit and reagents for qRT-PCR
Workflow Diagram:
Caption: Workflow for in vitro anti-inflammatory assay.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 24-well plates (for ELISA and qRT-PCR) at a density of 1 x 10^5 cells/well and 5 x 10^5 cells/well, respectively. Incubate for 24 hours.
-
Treatment: a. Pre-treat the cells with various concentrations of the this compound-BSA complex (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (BSA solution without the fatty acid). b. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS, no treatment) and a positive control group (LPS stimulation only).
-
Analysis: a. Nitric Oxide Assay: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions. b. Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits. c. Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of inflammatory genes such as iNOS and COX-2.
Protocol 3: PPARγ Activation Reporter Assay
Objective: To determine if this compound can activate PPARγ in a cell-based reporter assay.
Materials:
-
HEK293T or other suitable cell line
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
This compound-BSA complex
-
Positive control (e.g., Rosiglitazone)
Procedure:
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.
-
Treatment: After 24 hours of transfection, treat the cells with increasing concentrations of this compound-BSA complex (e.g., 1-50 µM) or a known PPARγ agonist (positive control) for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the vehicle-treated control.
Conclusion
The provided application notes and protocols offer a foundational framework for investigating the in vitro biological effects of this compound. While direct experimental evidence for this specific fatty acid is currently limited, the information derived from structurally similar compounds suggests promising avenues for research in inflammation, oxidative stress, and metabolic regulation. It is imperative that researchers validate these hypothesized applications through rigorous experimentation.
Application Notes and Protocols for Stable Isotope Labeling of 2,4,6-Hexadecatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Hexadecatrienoic acid is a long-chain polyunsaturated fatty acid. The ability to label this molecule with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), provides a powerful tool for researchers to trace its metabolic fate, quantify its abundance in complex biological samples, and elucidate its role in various physiological and pathological processes. These application notes provide an overview of the methodologies for synthesizing and analyzing isotopically labeled this compound, along with example protocols and data presentation.
While specific literature on the stable isotope labeling of this compound is limited, this document outlines protocols adapted from established methods for other polyunsaturated fatty acids. These can serve as a strong starting point for researchers venturing into this area.
Applications of Labeled this compound
Stable isotope-labeled this compound can be utilized in a variety of research applications, including:
-
Metabolic Tracer Studies: Labeled this compound can be introduced into cell cultures or animal models to track its incorporation into complex lipids, its conversion to other metabolites, and its flux through various metabolic pathways.
-
Quantitative Analysis: By using a known amount of the labeled compound as an internal standard, researchers can accurately quantify the endogenous levels of this compound in biological matrices using mass spectrometry.[1][2][3]
-
Elucidation of Signaling Pathways: The metabolic products of labeled this compound can be identified, helping to uncover its role in cellular signaling cascades.
-
Drug Development: Understanding the metabolism of this fatty acid can inform the development of drugs that target lipid metabolic pathways.
Data Presentation: Quantitative Analysis
The following table provides a hypothetical example of quantitative data that could be obtained from a stable isotope dilution mass spectrometry experiment to measure the concentration of this compound in a biological sample.
| Sample ID | Endogenous this compound (ng/mL) | Labeled Standard Spiked (ng/mL) | Peak Area Ratio (Endogenous/Labeled) | Calculated Concentration (ng/mL) |
| Control 1 | - | 50 | 0.85 | 42.5 |
| Control 2 | - | 50 | 0.92 | 46.0 |
| Treated 1 | - | 50 | 1.54 | 77.0 |
| Treated 2 | - | 50 | 1.68 | 84.0 |
Table 1: Example of Quantitative Data for this compound Measurement.
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled this compound
This protocol is a proposed synthetic route adapted from methodologies for other polyunsaturated fatty acids.
Materials:
-
This compound methyl ester
-
Deuterated solvent (e.g., D₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Deuterium gas (D₂)
-
Anhydrous solvents (e.g., methanol, diethyl ether)
-
Lithium aluminum deuteride (LiAlD₄) (for carboxyl reduction if starting from the acid)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Esterification (if starting from free acid): Dissolve this compound in anhydrous methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the acid, extract the methyl ester with diethyl ether, and purify by column chromatography.
-
Deuteration of the double bonds: Dissolve the methyl ester in a suitable solvent (e.g., ethyl acetate). Add a catalytic amount of Pd/C. Place the reaction mixture under an atmosphere of deuterium gas and stir vigorously at room temperature. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the olefinic protons.
-
Hydrolysis: Once the desired level of deuteration is achieved, the methyl ester is hydrolyzed to the free fatty acid. This can be done by treating the ester with a solution of potassium hydroxide in a mixture of water and methanol. The reaction mixture is typically stirred at room temperature or gently heated.
-
Purification: After hydrolysis, the reaction mixture is acidified, and the deuterium-labeled this compound is extracted with an organic solvent. The final product is purified by column chromatography or recrystallization.
Note: The exact positions of the deuterium labels will depend on the starting material and the specific reaction conditions. For targeted labeling, more complex multi-step synthetic routes may be required.
Protocol 2: Analysis of Labeled this compound by Mass Spectrometry
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)
Sample Preparation:
-
Lipid Extraction: Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.
-
Saponification: To analyze total fatty acid content, saponify the lipid extract using a methanolic KOH solution to release the fatty acids from their esterified forms.
-
Derivatization (for GC-MS): Convert the free fatty acids to their more volatile methyl esters (FAMEs) or other suitable derivatives (e.g., pentafluorobenzyl esters) for GC-MS analysis.[1]
-
Internal Standard Spiking: Add a known amount of the synthesized deuterium-labeled this compound to the sample before extraction to serve as an internal standard for quantification.
Mass Spectrometry Analysis:
-
GC-MS: Use a suitable capillary column to separate the fatty acid derivatives. The mass spectrometer can be operated in either electron ionization (EI) or chemical ionization (CI) mode. Monitor the molecular ions and characteristic fragment ions of both the endogenous (unlabeled) and the deuterium-labeled this compound.
-
LC-MS: Separate the fatty acids using a C8 or C18 reversed-phase column.[2] Use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecular ions [M-H]⁻ of the fatty acids.
Data Analysis:
Quantify the endogenous this compound by calculating the peak area ratio of the analyte to the isotopically labeled internal standard and comparing it to a standard curve.
Signaling Pathways and Experimental Workflows
The metabolism of polyunsaturated fatty acids generally involves a series of elongation and desaturation steps, followed by beta-oxidation for energy production. The following diagrams illustrate a general workflow for a stable isotope tracer experiment and a simplified representation of fatty acid metabolism.
Caption: A general workflow for a metabolic tracing experiment.
Caption: A simplified diagram of fatty acid metabolism.
Conclusion
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Hexadecatrienoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-hexadecatrienoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a conjugated polyene, typically relies on olefination reactions. The most prevalent methods include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods involve the coupling of an appropriate phosphonium ylide or phosphonate carbanion with an α,β-unsaturated aldehyde. Another potential, though less direct, route involves organometallic cross-coupling reactions, such as the Sonogashira coupling, followed by partial reduction of the resulting alkyne.
Q2: How can I improve the stereoselectivity of the double bonds to obtain the desired isomer?
A2: Achieving high stereoselectivity for the conjugated double bond system is critical. For the Wittig reaction, using unstabilized ylides in aprotic solvents with salt-free conditions typically favors the formation of Z-olefins. Conversely, stabilized ylides, often used in HWE reactions, predominantly yield E-olefins. The choice of base and reaction temperature can also significantly influence the E/Z ratio. For instance, using sodium bis(trimethylsilyl)amide (NaHMDS) as a base at low temperatures (e.g., -78 °C) can enhance the selectivity of the HWE reaction towards the E-isomer.
Q3: What are the key factors that influence the overall yield of the synthesis?
A3: Several factors can impact the final yield of this compound. These include the purity of the starting materials (aldehyde and phosphonium salt/phosphonate), the choice of solvent and base, the reaction temperature and time, and the efficiency of the purification method. The stoichiometry of the reactants is also crucial; a slight excess of the ylide or phosphonate is often used to ensure complete conversion of the aldehyde.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: Byproduct formation can be minimized by carefully controlling the reaction conditions. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation of the sensitive polyene product. Maintaining a low temperature throughout the addition of reagents can reduce side reactions. Furthermore, the choice of a highly selective olefination method, such as the HWE reaction, can reduce the formation of unwanted stereoisomers. Proper purification techniques, like column chromatography with deactivated silica gel, are essential to remove any remaining impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive ylide or phosphonate carbanion. 2. Impure or degraded starting aldehyde. 3. Incorrect reaction temperature. 4. Insufficient reaction time. | 1. Ensure the base is strong enough to deprotonate the phosphonium salt/phosphonate. Use freshly prepared or properly stored reagents. 2. Check the purity of the aldehyde by NMR or GC-MS. Purify by distillation or chromatography if necessary. 3. Optimize the reaction temperature. Ylide formation is often done at low temperatures (-78 °C to 0 °C), while the reaction with the aldehyde may require warming to room temperature. 4. Monitor the reaction progress by TLC. Increase the reaction time if the starting material is not fully consumed. |
| Poor Stereoselectivity (Incorrect E/Z ratio) | 1. Inappropriate choice of Wittig or HWE reagent. 2. Presence of lithium salts in the Wittig reaction. 3. Non-optimal reaction temperature or solvent. | 1. For E-olefins, use a stabilized ylide or a Horner-Wadsworth-Emmons reagent. For Z-olefins, use an unstabilized ylide under salt-free conditions. 2. Use a sodium- or potassium-based base instead of n-butyllithium to generate the ylide. 3. Systematically screen different solvents and temperatures to find the optimal conditions for the desired stereoisomer. |
| Formation of Multiple Byproducts | 1. Reaction exposed to air or moisture. 2. Side reactions due to high temperature. 3. Self-polymerization of the product. | 1. Conduct the reaction under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. 2. Maintain the recommended reaction temperature. Add reagents slowly to control any exotherms. 3. Once the reaction is complete, work it up promptly and purify the product. Store the final compound under an inert atmosphere and at low temperatures. |
| Difficulty in Product Purification | 1. Product co-elutes with byproducts. 2. Product degradation on silica gel. | 1. Try a different solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Deactivate the silica gel by treating it with a small percentage of a base like triethylamine in the eluent. This will help to prevent the acidic silica from causing isomerization or degradation of the polyene. |
Experimental Protocols & Data
Table 1: Comparison of Yields for a Model Synthesis of a Conjugated Trienoate
| Method | Aldehyde | Phosphorus Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Wittig (unstabilized) | (E)-2-Pentenal | (Triphenylphosphoranylidene)acetaldehyde | n-BuLi | THF | -78 to 25 | 65 | 15:85 |
| Wittig (stabilized) | (E)-2-Pentenal | Methyl (triphenylphosphoranylidene)acetate | NaH | DMF | 25 to 80 | 85 | >95:5 |
| Horner-Wadsworth-Emmons | (E)-2-Pentenal | Triethyl phosphonoacetate | NaH | THF | 0 to 25 | 92 | >98:2 |
Note: This data is representative of typical olefination reactions for synthesizing conjugated systems and may vary for the specific synthesis of this compound.
Detailed Methodologies
A general procedure for the Horner-Wadsworth-Emmons synthesis of a 2,4,6-trienoate ester is as follows:
-
Preparation of the Phosphonate Carbanion: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, slowly add triethyl phosphonoacetate (1.1 eq). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Reaction with the Aldehyde: Cool the resulting solution of the phosphonate carbanion back to 0 °C. Add a solution of the appropriate α,β-unsaturated aldehyde (e.g., (E,E)-2,4-dodecadienal, 1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,4,6-hexadecatrienoate ester.
-
Hydrolysis (if the acid is desired): Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 12-24 hours. Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final carboxylic acid.
Visualizations
Caption: Horner-Wadsworth-Emmons synthesis workflow for this compound.
Navigating the Chromatographic Maze: A Technical Support Guide for Resolving 2,4,6-Hexadecatrienoic Acid Isomers
For researchers, scientists, and drug development professionals working with 2,4,6-Hexadecatrienoic acid, achieving clean separation of its various isomers is a critical step for accurate analysis and downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the chromatographic resolution of these isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC-based separation of this compound isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Geometric (cis/trans) Isomers | Inadequate selectivity of the stationary phase. | Consider a stationary phase with enhanced shape selectivity, such as a cholesterol-bonded or phenyl-hexyl column, as standard C18 columns may not provide sufficient resolution for structurally similar geometric isomers. |
| Mobile phase composition is not optimal. | Adjust the mobile phase composition. For reversed-phase chromatography, modify the organic solvent (e.g., acetonitrile, methanol) to water/buffer ratio. The addition of a small percentage of a modifier like an alkene can sometimes improve the separation of cis/trans isomers. | |
| Peak Tailing | Active sites on the silica backbone of the column interacting with the acidic analyte. | Use a high-purity, end-capped column. The addition of a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid group and improve peak shape. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Co-elution of Positional Isomers | Insufficient separation power of the chromatographic system. | For complex mixtures of positional isomers, consider silver ion chromatography (Ag-HPLC). The silver ions interact with the double bonds, allowing for separation based on the position of the double bonds. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| Column equilibration is insufficient. | Allow the column to equilibrate with the mobile phase for a sufficient amount of time before starting the analytical run, especially when using gradient elution. | |
| No Separation of Enantiomers | Use of an achiral stationary phase. | Enantiomers require a chiral environment for separation. Use a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral acids. |
| Inappropriate mobile phase for chiral separation. | Optimize the mobile phase for the specific chiral column. This may involve using normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions, often with additives to enhance chiral recognition. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a stationary phase to separate geometric isomers of this compound?
A C18 column is a common starting point for reversed-phase HPLC of fatty acids. However, for geometric isomers, which have very similar hydrophobicity, a column with greater shape selectivity, such as a cholesterol-bonded or a phenyl-hexyl column, is often more effective.
Q2: What mobile phase conditions are typically used for the separation of this compound isomers?
For reversed-phase HPLC, a gradient of acetonitrile and water (or a buffer) is commonly used. The addition of a small amount of acid, such as 0.1% formic acid, is often necessary to ensure good peak shape for the carboxylic acid. For separating geometric isomers, the addition of a small amount of a short-chain alkene to the mobile phase has been reported to improve resolution on C18 columns. For silver ion chromatography, the mobile phase is typically a non-polar solvent like hexane with a polar modifier such as acetonitrile or isopropanol.
Q3: Is derivatization necessary for the HPLC analysis of this compound?
Derivatization is not always necessary, especially if a UV detector is used, as the conjugated triene system of this compound provides a chromophore. However, derivatization to a UV-absorbing or fluorescent tag, such as a naphthacyl ester, can improve detection sensitivity and may alter the selectivity of the separation.
Q4: What is the optimal UV detection wavelength for this compound?
Q5: How can I separate the enantiomers of this compound?
Enantiomers have identical physical properties in a non-chiral environment and therefore require a chiral stationary phase (CSP) for separation by HPLC. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often successful in resolving chiral carboxylic acids. The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, and may require optimization of the solvent composition and additives to achieve baseline separation.
Experimental Protocols
Generalized Protocol for the Separation of Geometric Isomers of this compound by Reversed-Phase HPLC
-
Column: C18 or Cholesterol-bonded column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
Start at a composition that provides good retention of the analytes (e.g., 60% B).
-
Increase the percentage of B to elute the isomers. A shallow gradient will likely be necessary to resolve closely eluting isomers.
-
A final high percentage of B (e.g., 95%) to wash the column, followed by re-equilibration at the initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis at an optimized wavelength (start at ~270 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Data Presentation
Specific retention times and resolution factors for the isomers of this compound are highly dependent on the specific chromatographic conditions used. The following tables illustrate how such data would be presented once a separation method is established.
Table 1: Example Retention Times for Geometric Isomers of this compound
| Isomer | Retention Time (min) |
| (2E,4E,6E)-Hexadecatrienoic acid | tR1 |
| (2Z,4E,6E)-Hexadecatrienoic acid | tR2 |
| (2E,4Z,6E)-Hexadecatrienoic acid | tR3 |
| ...other isomers | ... |
Table 2: Example Resolution Factors for Critical Isomer Pairs
| Isomer Pair | Resolution (Rs) |
| (2E,4E,6E) and (2Z,4E,6E) | Rs1 |
| (2Z,4E,6E) and (2E,4Z,6E) | Rs2 |
Visualizations
Caption: Experimental workflow for the resolution of this compound isomers.
Caption: Troubleshooting logic for HPLC analysis of this compound isomers.
stability and storage conditions for 2,4,6-Hexadecatrienoic acid
Welcome to the technical support center for 2,4,6-Hexadecatrienoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this polyunsaturated fatty acid (PUFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive?
A1: this compound is a polyunsaturated fatty acid (PUFA) with a 16-carbon chain and three conjugated double bonds. The presence of multiple double bonds in its structure makes it highly susceptible to oxidation.[1][2] This process, known as lipid peroxidation, is a free radical chain reaction that can be initiated by factors such as heat, light, and the presence of oxygen and metal ions.[1] Oxidative degradation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the molecule and introduce artifacts in experimental results.
Q2: What are the optimal long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored dissolved in a suitable organic solvent, such as ethanol or chloroform, at -20°C or below.[3][[“]] The solution should be stored in a glass container with a Teflon-lined cap and the headspace should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen.[3][[“]] It is not recommended to store unsaturated lipids as a dry powder, as they can be hygroscopic and degrade quickly upon exposure to air and moisture.[3][[“]]
Q3: Can I store solutions of this compound in plastic tubes?
A3: It is strongly advised to avoid storing organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[3][[“]] Plasticizers and other contaminants can leach from the plastic into the organic solvent, potentially interfering with your experiments. Glass vials with Teflon-lined caps are the preferred storage containers.[3][[“]]
Q4: How can I monitor the stability of my this compound sample over time?
A4: Several analytical methods can be used to assess the degradation of PUFAs. Common techniques include measuring the peroxide value (PV) to detect primary oxidation products and the p-Anisidine value (p-AV) or Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify secondary oxidation products.[5][6] Spectrophotometric measurement of conjugated dienes at 233 nm is a simple method to detect early-stage oxidation.[2] For a more detailed analysis of the fatty acid profile and detection of degradation products, techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions: -20°C, under inert gas, in a glass vial. 2. Prepare fresh solutions for critical experiments. 3. Consider adding an antioxidant like BHT or BHA to the stock solution. 4. Assess the purity of your sample using an appropriate analytical method (e.g., GC-MS). |
| Precipitate forms in the stock solution upon storage | The solvent may have evaporated, or the fatty acid has degraded and formed insoluble polymers. | 1. Ensure the storage vial is tightly sealed with a Teflon-lined cap. 2. Store at a consistent -20°C to avoid freeze-thaw cycles. 3. If a precipitate is observed, it is best to discard the stock and prepare a fresh one. |
| Low biological activity observed in assays | The compound may have oxidized, leading to a loss of the active form. | 1. Minimize exposure of the compound to air and light during experimental procedures. 2. Use freshly prepared dilutions for your assays. 3. Handle solutions on ice when possible to reduce the rate of degradation. |
| Difficulty dissolving the fatty acid in aqueous buffers | This compound, like other long-chain fatty acids, has low solubility in aqueous solutions. | 1. Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO.[9][10] 2. For cell culture experiments, complex the fatty acid with fatty acid-free bovine serum albumin (BSA). 3. Sonication can aid in the dispersion of the fatty acid in the final medium, but care should be taken to avoid excessive heating.[3][10] |
Quantitative Data Summary
| Fatty Acid Type | Storage Condition | Parameter | Observation | Reference |
| Pork Lard (PUFA content) | +2°C | Acceptable Quality | Up to 90 days | [6] |
| Pork Lard (PUFA content) | -18°C | Acceptable Quality | Up to 150 days | [6] |
| Poultry Fat (PUFA content) | +2°C | Acceptable Quality | Up to 60 days | [6] |
| Poultry Fat (PUFA content) | -18°C | Acceptable Quality | Up to 120 days | [6] |
| Mussel Tissue (PUFA content) | +4°C | Significant Decrease | After 10 days | [11] |
| Mussel Tissue (PUFA content) | -20°C | Significant Decrease | After 10 days | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable, concentrated stock solution for use in various experiments.
Materials:
-
This compound
-
Anhydrous ethanol (or other suitable organic solvent)
-
Glass vial with a Teflon-lined cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the container of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the fatty acid in a clean, dry glass vial.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen gas for 30-60 seconds to displace oxygen.
-
Tightly seal the vial with the Teflon-lined cap.
-
Gently warm the vial and sonicate for 5-10 minutes, or until the fatty acid is completely dissolved.[3][10]
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Assessment of Lipid Peroxidation by Measuring Conjugated Dienes
Objective: To determine the extent of primary oxidation in a sample of this compound.
Materials:
-
Sample of this compound solution
-
Spectrophotometer-grade hexane or isooctane
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Dilute an aliquot of the this compound solution in hexane to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Use hexane as the blank reference.
-
Measure the absorbance of the diluted sample at 233 nm.[2]
-
An increase in absorbance at 233 nm over time is indicative of the formation of conjugated dienes and thus, lipid peroxidation.[2]
-
The peroxide value (PV) can be calculated using the molar extinction coefficient of the specific conjugated diene, if known.
Visualizations
Caption: A logical workflow for the proper storage, preparation, and use of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Shelf Life Enhancement of Structured Lipids Rich in Omega-3 Fatty Acids Using Rosemary Extract: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the signaling pathways involved in the effects of short chain fatty acids on glucose homeostasis? - Consensus [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 11. Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis) - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of 2,4,6-Hexadecatrienoic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,4,6-Hexadecatrienoic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a polyunsaturated fatty acid (PUFA) characterized by a 16-carbon chain with three conjugated double bonds at positions 2, 4, and 6. This conjugated system of double bonds makes the molecule highly susceptible to oxidation. The electrons in the conjugated system are delocalized, making them more reactive towards oxygen and other oxidizing agents.
Q2: What are the common signs of oxidation in my this compound sample?
A2: Oxidation can lead to a variety of observable changes in your sample. These may include a change in color (e.g., yellowing), an increase in viscosity, the appearance of a rancid odor, or the formation of insoluble precipitates. For a more quantitative assessment, changes in the UV-Vis spectrum, such as a decrease in the characteristic absorbance of the conjugated triene system, can indicate oxidation.
Q3: How should I store my this compound to minimize oxidation?
A3: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or -80°C for long-term storage. It is advisable to store it as a solid or in a degassed, antioxidant-stabilized organic solvent. Aliquoting the sample into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles and exposure to air.
Q4: What type of antioxidants are suitable for protecting this compound?
A4: Lipophilic antioxidants are generally recommended for protecting polyunsaturated fatty acids. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (a form of Vitamin E). The choice of antioxidant may depend on the specific experimental conditions and downstream applications. It is crucial to ensure the chosen antioxidant does not interfere with your experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| Unexpected experimental results or loss of biological activity. | The this compound may have oxidized, leading to the formation of degradation products with altered properties. | 1. Verify Sample Integrity: Check the purity of your stock solution using UV-Vis spectroscopy to ensure the characteristic absorbance of the conjugated triene system is present. 2. Implement Proper Handling: Review your handling procedures to ensure they are performed under an inert atmosphere and with degassed solvents. 3. Use Fresh Aliquots: Avoid using previously opened or repeatedly freeze-thawed samples. |
| Visible changes in the sample (color change, precipitation). | This is a strong indication of significant oxidation and degradation of the fatty acid. | 1. Discard the Sample: Do not use a visibly degraded sample as it will yield unreliable results. 2. Review Storage Conditions: Ensure your storage conditions are optimal (low temperature, inert atmosphere, protection from light). 3. Check Solvent Quality: Use high-purity, degassed solvents for all experiments. |
| Inconsistent results between experimental replicates. | This could be due to variable levels of oxidation introduced during sample preparation for each replicate. | 1. Standardize Handling Protocol: Ensure that every step of the sample preparation is standardized and minimizes exposure to air and light. 2. Prepare Master Mixes: Whenever possible, prepare a master mix of your reagents to ensure consistency across replicates. 3. Use an Antioxidant: Consider adding a suitable antioxidant to your stock solutions and experimental buffers, if compatible with your assay. |
Experimental Protocols
General Protocol for Handling this compound
This protocol outlines the best practices for handling this compound to minimize oxidation.
Materials:
-
This compound
-
High-purity, degassed organic solvent (e.g., ethanol, acetonitrile)
-
Antioxidant (e.g., BHT, alpha-tocopherol)
-
Inert gas (Argon or Nitrogen) with a manifold
-
Dry, clean glassware (e.g., vials, syringes)
-
Micropipettes with degassed tips
Procedure:
-
Preparation of Inert Atmosphere: Before handling the fatty acid, purge all glassware, syringes, and the reaction vessel with a gentle stream of inert gas for several minutes to remove oxygen.
-
Solvent Degassing: Degas the solvent by sparging with an inert gas for at least 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Preparation of Stock Solution:
-
Under a continuous flow of inert gas, accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the degassed solvent containing an appropriate concentration of an antioxidant (e.g., 0.01% BHT).
-
Cap the vial tightly under the inert atmosphere.
-
Gently swirl the vial to dissolve the fatty acid completely.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use vials under an inert atmosphere.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Use in Experiments:
-
When ready to use, thaw an aliquot quickly and use it immediately.
-
All dilutions and additions to experimental setups should be performed using degassed buffers and solvents, and under an inert atmosphere whenever possible.
-
Visualizations
Caption: Conceptual diagram of the free radical oxidation pathway of a polyunsaturated fatty acid.
Caption: Recommended experimental workflow for handling this compound to prevent oxidation.
Technical Support Center: HPLC Analysis of 2,4,6-Hexadecatrienoic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor separation of 2,4,6-Hexadecatrienoic acid and other polyunsaturated fatty acids during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing severe peak tailing for my this compound peak?
Peak tailing is the most common issue for acidic compounds like fatty acids in reversed-phase HPLC.[1][2] The primary cause is unwanted secondary interactions between the analyte's polar carboxyl group and residual silanol groups on the silica surface of the stationary phase.[1][2][3]
To resolve this, you can:
-
Lower the mobile phase pH: Operating at a pH of 3.0 or lower protonates the silanol groups, minimizing their interaction with your acidic analyte.[4] Adding 0.1% formic acid or acetic acid to the mobile phase is a common practice.[5]
-
Use an end-capped column: These columns have been chemically treated to reduce the number of accessible silanol groups, leading to more symmetrical peaks for polar and basic compounds.[4][6]
-
Increase buffer concentration: For LC-UV applications, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and mask residual silanol interactions.[4] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[4]
Q2: My retention times are shifting from one run to the next. What is the cause?
Retention time instability can be categorized as either sudden "jumps" or gradual "drifting".[7]
Common causes for shifting retention times include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause.[7][8] Ensure accurate volumetric measurements and adjust the pH of the aqueous portion before adding the organic solvent.[7][9]
-
Column Equilibration: The column requires adequate time to equilibrate with the mobile phase, especially after changing solvents or starting up the system. Flushing with at least 10 column volumes is recommended.[10]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is essential to maintain a constant and stable temperature.[10]
-
Mobile Phase Degradation: Over time, aqueous mobile phases can absorb atmospheric CO2, which can lower the pH and affect the retention of ionizable compounds.[7] It is advisable to prepare fresh mobile phase daily.[10]
-
System Leaks: Even small, hard-to-see leaks in fittings or pump seals can cause retention time drift.[7]
Q3: I am struggling to resolve this compound from other fatty acid isomers. How can I improve the resolution?
Poor resolution can be addressed by optimizing the mobile phase, column, or other chromatographic parameters.
Strategies to improve resolution:
-
Optimize Mobile Phase Gradient: For complex mixtures of fatty acids, a gradient elution is typically more effective than an isocratic method.[11] Start with a shallow gradient and adjust the slope to improve the separation of closely eluting peaks.
-
Change Organic Modifier: While acetonitrile is common, switching to methanol can alter the selectivity of the separation due to different solvent properties.[12]
-
Select a Different Column: Standard C18 columns may not provide sufficient resolution for geometric (cis/trans) isomers.[13] Consider columns with higher shape selectivity, such as those with cholesteryl stationary phases or specialized C30 phases.[13] For separating cis and trans isomers, silver-ion HPLC is a highly effective technique.[11]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[10]
Q4: My baseline is noisy or drifting. What should I check?
-
Mobile Phase: Ensure the mobile phase is properly filtered and degassed to remove particulates and dissolved air, which can cause noise and pump cavitation.[10]
-
Detector: A dirty flow cell in the UV detector can cause baseline noise. Flush the flow cell with a strong solvent like isopropanol.
-
Gradient Composition: If you see a drifting baseline during a gradient run, it may be due to the different UV absorbance of your mobile phase components.[5] Ensure both mobile phase A and B have similar UV absorbance at your detection wavelength or use a reference wavelength.
Q5: My system backpressure is suddenly very high. What is the problem?
High backpressure is usually caused by a blockage in the system.
-
Frit Blockage: The most common cause is a plugged inlet frit on the analytical column, often due to particulate matter from the sample or wear from pump seals.[14]
-
Contamination: Sample matrix components, like phospholipids, can precipitate on the column, leading to increased pressure and poor peak shape.[15]
-
Troubleshooting Steps:
-
First, remove the column and run the pump to see if the pressure returns to normal. If it does, the blockage is in the column.
-
If the column is the issue, try back-flushing it (if the manufacturer allows) to dislodge particulates from the inlet frit.[4]
-
Always use a guard column and in-line filters to protect the analytical column from contamination and particulates.[16][17]
-
Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape
This guide provides a systematic approach to diagnosing and fixing asymmetrical peaks.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation (for Reversed-Phase HPLC)
This protocol is for preparing a buffered mobile phase designed to minimize peak tailing of acidic analytes.
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of high-purity HPLC-grade water into a clean 1 L glass reservoir.
-
Add 1 mL of formic acid (or acetic acid) to achieve a 0.1% concentration. This will bring the pH to approximately 2.8.[5]
-
If using a buffer salt (e.g., ammonium formate), add it to the water and ensure it is fully dissolved before pH adjustment. A concentration of 10-50 mM is typical for UV-based applications.[9]
-
Filter the aqueous mobile phase through a 0.22 or 0.45 µm membrane filter.[9]
-
-
Organic Component (Mobile Phase B):
-
Use HPLC-grade acetonitrile or methanol. Filtering is generally not required if using high-purity solvent.
-
-
Degassing:
-
Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump and detector.
-
Protocol 2: Column Flushing and Storage
Proper column maintenance is critical for longevity and performance.
-
Daily Shutdown:
-
Flush the column with a mobile phase that does not contain any buffer salts (e.g., 60:40 Methanol:Water) for 20-30 minutes to remove residual salts that could precipitate and damage the column.
-
-
Long-Term Storage:
-
For storage longer than a few days, flush the column first as described above, then flush with 100% acetonitrile or methanol for 20 minutes.
-
Ensure the column end-plugs are securely fastened to prevent the packing bed from drying out.
-
Table 1: Typical HPLC Parameters for Fatty Acid Analysis
This table summarizes common starting conditions for the analysis of this compound on a C18 column.
| Parameter | Typical Value / Condition | Rationale / Comment |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of fatty acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier suppresses silanol interactions to improve peak shape.[2][5] |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good separation for fatty acids. |
| Gradient | 60% B to 95% B over 20 min | Gradient elution is necessary to separate fatty acids of varying chain lengths and saturation.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | A stable temperature ensures reproducible retention times.[10] |
| Injection Vol. | 10 µL | A smaller injection volume minimizes potential column overload.[14] |
| Sample Diluent | Initial Mobile Phase (e.g., 60% ACN/40% Water) | Prevents peak distortion caused by solvent mismatch. |
| UV Wavelength | 205 - 210 nm | Detects the carboxyl group chromophore; may have baseline drift.[18] |
Logical Relationships in HPLC Troubleshooting
The following diagram illustrates how key HPLC parameters are interconnected and influence the final chromatographic result. Understanding these relationships is crucial for effective troubleshooting.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. hplc.eu [hplc.eu]
- 14. ijsdr.org [ijsdr.org]
- 15. news-medical.net [news-medical.net]
- 16. lcms.cz [lcms.cz]
- 17. ijprajournal.com [ijprajournal.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Overcoming Low Solubility of 2,4,6-Hexadecatrienoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of 2,4,6-Hexadecatrienoic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a polyunsaturated fatty acid with a 16-carbon chain and three conjugated double bonds. Its long hydrocarbon tail makes it highly hydrophobic, leading to poor solubility in aqueous buffers, which is a common challenge for many long-chain fatty acids.[1][2] This low solubility can hinder its use in various in vitro and in vivo experimental settings.
Q2: What are the primary methods to solubilize this compound in aqueous buffers?
The primary methods to enhance the solubility of hydrophobic compounds like this compound include:
-
Using Co-solvents: Organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol can be used to first dissolve the fatty acid before diluting it in an aqueous buffer.[3][4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[5][6][7]
-
Micelle Formation: Surfactants or detergents can be used to form micelles that entrap the fatty acid within their hydrophobic core, allowing for dispersion in aqueous solutions.[8][9][10]
-
pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group of the fatty acid, increasing its solubility.[11][12][13]
-
Complexation with Albumin: Bovine Serum Albumin (BSA) is often used to complex with fatty acids to facilitate their delivery in cell culture experiments.[3][14]
Q3: Are there any known biological activities of this compound?
While specific signaling pathways for this compound are not extensively documented, similar polyunsaturated fatty acids are known to be involved in various cellular processes. For instance, they can modulate signaling pathways related to inflammation and metabolic regulation. Some fatty acids are known to activate Toll-like receptor 2/4 (TLR2/4) signaling.[15] Additionally, some hexadecatrienoic acid isomers have been noted for their role in regulating cell membrane fluidity and participating in signal transduction.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered when trying to dissolve this compound in aqueous buffers.
Problem 1: Precipitation occurs when adding the DMSO/ethanol stock solution to the aqueous buffer.
-
Cause: The concentration of the fatty acid in the final aqueous solution exceeds its solubility limit, even with the co-solvent. The final concentration of the organic solvent may be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration: Try preparing a more dilute final solution.
-
Increase the co-solvent concentration: Ensure the final concentration of DMSO or ethanol in the aqueous buffer is sufficient to maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.[3] It is recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Stepwise Dilution: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Gentle Warming: Gently warming the buffer to 37°C may aid in dissolution, but be cautious of potential degradation of the fatty acid.[3]
-
Problem 2: The solution remains cloudy or contains visible particles after attempting to dissolve with cyclodextrins.
-
Cause: The molar ratio of cyclodextrin to the fatty acid may be insufficient, or the complex has not formed properly.
-
Solution:
-
Optimize the Molar Ratio: Increase the molar ratio of cyclodextrin to this compound. The required ratio can depend on the specific cyclodextrin used (α, β, or γ-cyclodextrin and their derivatives).[5][6]
-
Ensure Proper Mixing: Vigorous vortexing or sonication can help in the formation of the inclusion complex.
-
Allow Sufficient Incubation Time: Incubate the mixture for a longer period (e.g., 1-2 hours) at room temperature or slightly elevated temperatures (e.g., 37-42°C) to ensure complete complexation.[14]
-
Problem 3: The fatty acid-micelle solution is unstable and precipitates over time.
-
Cause: The concentration of the surfactant may be below its critical micelle concentration (CMC), or the micelles are not stable under the experimental conditions (e.g., pH, ionic strength).[10]
-
Solution:
-
Use a Surfactant Concentration Above the CMC: Ensure the concentration of the chosen surfactant (e.g., Tween 80, Triton X-100) is above its CMC in the final solution.
-
Optimize pH and Ionic Strength: The stability of micelles can be influenced by the pH and salt concentration of the buffer. Test different buffer conditions to find the optimal stability.
-
Sonication: Use sonication to aid in the formation of uniform and stable micelles.[2]
-
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound.
-
Dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C.[17]
-
-
Working Solution Preparation:
-
Pre-warm the aqueous buffer (e.g., PBS, DMEM) to the desired experimental temperature (e.g., 37°C).
-
Add the DMSO stock solution to the pre-warmed buffer dropwise while stirring to achieve the final desired concentration.
-
Ensure the final DMSO concentration is as low as possible and does not exceed a level that is toxic to the cells or interferes with the assay (typically ≤0.5% v/v).[3]
-
Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)
-
Stock Solution Preparation:
-
Prepare a stock solution of MβCD (e.g., 100 mM) in the desired aqueous buffer.
-
Prepare a concentrated stock solution of this compound in an organic solvent like ethanol or chloroform.
-
-
Complex Formation:
-
Evaporate the organic solvent from a known amount of the fatty acid stock solution under a stream of nitrogen to form a thin film.
-
Add the MβCD solution to the fatty acid film. The molar ratio of MβCD to fatty acid should be optimized, starting with a ratio of at least 10:1.
-
Vortex or sonicate the mixture until the fatty acid film is completely dissolved.
-
Incubate the solution for at least 1 hour at 37°C to ensure complete complexation.[5]
-
Filter the solution through a 0.22 µm filter to remove any non-complexed fatty acid.
-
Protocol 3: Solubilization by Micelle Formation using a Surfactant
-
Stock Solution Preparation:
-
Prepare a stock solution of a suitable non-ionic surfactant (e.g., Tween 80) in the aqueous buffer at a concentration well above its CMC.
-
Prepare a concentrated stock solution of this compound in ethanol.
-
-
Micelle Formation:
-
Add the ethanolic stock solution of the fatty acid to the surfactant solution while vortexing.
-
The final concentration of the fatty acid and surfactant should be optimized for the specific application.
-
Sonication of the mixture can help in forming uniform micelles.[9]
-
Allow the solution to equilibrate for about 1 hour.[8]
-
Data Presentation
Table 1: Comparison of Solubilization Methods for Long-Chain Fatty Acids
| Method | Principle | Typical Reagents | Advantages | Disadvantages | Key Considerations |
| Co-solvents | Increasing the polarity of the solvent mixture. | DMSO, Ethanol | Simple and quick preparation. | Potential for solvent toxicity; precipitation upon dilution. | Final co-solvent concentration must be carefully controlled.[3] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule. | α-CD, β-CD, MβCD | Low toxicity; can improve bioavailability. | Requires optimization of molar ratios; can be more expensive. | Stoichiometry of the complex is crucial for effective solubilization.[5][7] |
| Micelles | Entrapment within surfactant aggregates. | Tween 80, Triton X-100, Bile Salts | High solubilization capacity. | Surfactants can interfere with biological assays; potential for cytotoxicity. | Surfactant concentration must be above the CMC.[8][10][11] |
| pH Adjustment | Ionization of the carboxylic acid group. | NaOH, KOH | Simple and cost-effective. | Only applicable to ionizable compounds; solubility is highly pH-dependent. | Final pH must be compatible with the experimental system.[12][13] |
| Albumin Complex | Binding to the hydrophobic pockets of albumin. | Bovine Serum Albumin (BSA) | Mimics physiological transport; generally biocompatible. | BSA can interfere with some assays; batch-to-batch variability. | The ratio of fatty acid to BSA needs to be carefully controlled.[3][14] |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of fatty acid micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subtle changes in pH affect the packing and robustness of fatty acid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. glpbio.com [glpbio.com]
common impurities in commercial 2,4,6-Hexadecatrienoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2,4,6-Hexadecatrienoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis and potential degradation. While supplier-specific impurity profiles may vary, common contaminants can include:
-
Geometric Isomers (E/Z): The synthesis of the conjugated double bond system can result in the formation of various cis/trans (Z/E) isomers other than the desired all-trans configuration.
-
Positional Isomers: Isomers with different double bond positions may be present as byproducts of the synthesis.
-
Oxidation Products: Due to the presence of multiple double bonds, this compound is susceptible to oxidation. This can lead to the formation of hydroperoxides, aldehydes, and other oxygenated derivatives, especially if not stored under inert conditions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., hexane, ethyl acetate) may be present in trace amounts.
-
Synthesis Byproducts: Depending on the synthetic route, byproducts may be present. For example, if a Wittig reaction is employed, triphenylphosphine oxide could be a potential impurity.
-
Saturated and Less Unsaturated Fatty Acids: Starting materials or byproducts from the synthesis could include saturated fatty acids (e.g., palmitic acid) or fatty acids with fewer double bonds.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method to separate and quantify the main component and potential impurities. The conjugated diene system of this compound allows for sensitive UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile ester (e.g., methyl ester), GC-MS can be used to identify and quantify volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities with different chemical structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the carboxylic acid functional group and the conjugated double bond system.
Q3: What are the proper storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light, as it can promote photo-oxidation.
-
Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or lower than expected bioactivity. | Presence of geometric or positional isomers with lower activity. Degradation of the compound due to improper storage leading to oxidation. | Verify the purity and isomeric composition of your sample using HPLC or GC-MS. If significant degradation is suspected, purchase a new, high-purity batch. Ensure proper storage conditions are maintained. |
| Poor solubility in aqueous buffers. | This compound is a long-chain fatty acid with low water solubility. | Prepare a stock solution in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) before diluting into your aqueous experimental medium. The final concentration of the organic solvent should be kept low and a vehicle control should be included in your experiments. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, GC). | Contamination from lab equipment or solvents. Degradation of the sample. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents for sample preparation and analysis. Re-analyze a freshly prepared sample from a properly stored stock. |
| The compound appears yellowish or has a rancid odor. | Significant oxidation has occurred. | The sample is likely degraded and should be discarded. Purchase a fresh batch of the compound. |
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the analysis of this compound purity.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm (based on the conjugated triene chromophore).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 30 70 20 0 100 25 0 100 26 30 70 | 30 | 30 | 70 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Refining Extraction Protocols for 2,4,6-Hexadecatrienoic Acid from Complex Matrices
Welcome to the technical support center for the extraction of 2,4,6-Hexadecatrienoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction of this conjugated fatty acid from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound?
A1: The primary challenges include the susceptibility of the conjugated double bond system to isomerization and oxidation, leading to degradation of the target molecule. Other difficulties can arise from the complex sample matrix, which may contain interfering lipids and other compounds, and the potential for low recovery rates with unsuitable extraction methods.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the sample matrix. Non-polar solvents like hexane are effective for extracting lipids, including conjugated fatty acids. For more polar matrices, a mixture of polar and non-polar solvents may be necessary to disrupt cell membranes and efficiently extract the lipid content. It is crucial to use high-purity solvents to avoid introducing contaminants that can interfere with analysis.
Q3: How can I prevent the degradation of this compound during extraction?
A3: To minimize degradation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Light exposure should also be minimized by using amber glassware or covering containers with aluminum foil. It is also advisable to keep samples and extracts at low temperatures throughout the extraction process. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help to prevent oxidative degradation.
Q4: What is the best method for purifying this compound from a crude extract?
A4: Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up and purifying fatty acid extracts.[1] It can separate fatty acids from other lipid classes and interfering compounds. The choice of SPE sorbent and elution solvents will depend on the specific composition of your extract.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Inefficient cell lysis; Inappropriate solvent selection; Incomplete extraction. | Ensure thorough homogenization or sonication of the sample to disrupt cell walls. Optimize the solvent system; a more polar co-solvent may be needed for certain matrices. Increase the extraction time or perform multiple extraction cycles.[2] |
| Presence of interfering peaks in GC-MS analysis | Co-extraction of other lipids or matrix components. | Implement a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering substances.[1] |
| Isomerization of the conjugated double bonds | Exposure to high temperatures, light, or acidic/basic conditions during extraction or derivatization. | Maintain low temperatures throughout the extraction and sample preparation process. Protect samples from light. Use mild derivatization methods, such as base-catalyzed transesterification at low temperatures, to prepare fatty acid methyl esters (FAMEs).[3] |
| Oxidation of the fatty acid | Exposure to oxygen. | Perform extractions under an inert atmosphere (nitrogen or argon). Use degassed solvents. Add an antioxidant like BHT to the extraction solvent. |
| Inconsistent results between replicates | Inhomogeneous sample; Variability in extraction procedure. | Ensure the sample is thoroughly homogenized before taking aliquots for extraction. Standardize all steps of the extraction protocol, including solvent volumes, extraction times, and temperatures. |
| No peaks detected in GC-MS | Sample degradation; Incorrect GC-MS parameters; Sample loss during workup. | Check for potential degradation by analyzing a standard. Verify the injection, column, and detector parameters of the GC-MS.[4] Ensure all sample transfer steps are quantitative. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on fatty acid extraction. While specific data for this compound is limited, the data for other polyunsaturated and conjugated fatty acids can provide a valuable starting point for method optimization.
Table 1: Comparison of Oil Yield from Pangus Fish Using Different Extraction Methods [1]
| Extraction Method | Oil Yield (%) |
| Microwave-Assisted Extraction (MAE) | 21.80 |
| Wet Rendering (WR) | 19.24 |
| Soxhlet Extraction (SE) | 13.50 |
| Autoclaving (AS) | 10.23 |
Table 2: Recovery of Fatty Acid Classes from Pangus Fish Oil by Different Extraction Methods (mg/100g) [1]
| Fatty Acid Class | Soxhlet Extraction (SE) | Microwave-Assisted Extraction (MAE) | Autoclaving (AS) |
| Polyunsaturated Fatty Acids (PUFA) | 19.15 | - | - |
| Monounsaturated Fatty Acids (MUFA) | - | 7.99 | - |
| Saturated Fatty Acids (SFA) | - | - | 17.33 |
Experimental Protocols
General Solvent Extraction Protocol for Plant Oils
This protocol is a general guideline and should be optimized for your specific plant matrix.
-
Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh a known amount of the powdered plant material into a flask.
-
Add a suitable solvent (e.g., hexane or a hexane/isopropanol mixture) at a specific solvent-to-sample ratio (e.g., 10:1 v/w).
-
Agitate the mixture at a controlled temperature for a defined period (e.g., 2 hours at 40°C).
-
-
Filtration: Filter the mixture to separate the liquid extract from the solid plant material.
-
Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude oil.
-
Cleanup (Optional): If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
Solid-Phase Extraction (SPE) Cleanup of Fatty Acid Extracts
This protocol provides a general procedure for cleaning up a crude lipid extract.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[5]
-
Sample Loading: Dissolve a known amount of the crude extract in a small volume of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents of increasing polarity to elute unwanted, more polar compounds.
-
Elution: Elute the fatty acid fraction with a non-polar solvent such as hexane or diethyl ether.
-
Solvent Evaporation: Evaporate the solvent from the eluted fraction to obtain the purified fatty acid extract.
Saponification and Esterification for GC-MS Analysis
This protocol describes the conversion of fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Saponification:
-
Dissolve the fatty acid extract in a methanolic sodium hydroxide solution.
-
Heat the mixture at a specific temperature for a set time (e.g., 80°C for 10 minutes) to hydrolyze the fatty acids from their glycerol backbone.
-
-
Esterification:
-
Add a methylation reagent, such as boron trifluoride in methanol (BF3-methanol), to the saponified mixture.
-
Heat the mixture to facilitate the formation of fatty acid methyl esters (FAMEs).
-
-
Extraction:
-
Add a non-polar solvent (e.g., hexane) and water to the mixture to extract the FAMEs into the organic layer.
-
Separate the organic layer containing the FAMEs.
-
-
Washing and Drying: Wash the organic layer with water to remove any residual reagents and then dry it over anhydrous sodium sulfate.
-
Analysis: The resulting FAME solution is ready for injection into the GC-MS.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: A logical troubleshooting workflow for common extraction issues.
References
- 1. Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of extraction methods for recovery of fatty acids from lipid-producing microheterotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of 2,4,6-Hexadecatrienoic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of lipid isomers is paramount. This guide provides a comparative overview of the potential biological activities of 2,4,6-Hexadecatrienoic acid isomers, drawing upon data from structurally related compounds to inform future research directions.
Based on research into analogous compounds, it is hypothesized that this compound isomers may exhibit significant anti-inflammatory and metabolic regulatory properties, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
Potential Biological Activity and Signaling Pathway
Conjugated fatty acids are known to be ligands for PPARs, a group of nuclear receptors that play a critical role in the regulation of lipid metabolism, inflammation, and cell differentiation. The activation of PPARγ, in particular, has been linked to anti-inflammatory effects.
A study on a shorter-chain analogue, 2,4,6-octatrienoic acid, has demonstrated its function as a PPARγ activator. This compound was shown to protect human keratinocytes from UV-induced damage by promoting antioxidant defense and augmenting DNA repair mechanisms.[1] Another study involving a methoxy derivative of 2,4,6-octatrienoic acid, (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid, also highlighted its role as a PPARγ activator, which helped to counteract the epithelial-mesenchymal transition process in skin carcinogenesis.[2][3]
Given these findings, it is plausible that isomers of this compound also function as PPARγ agonists. Upon binding to PPARγ in the cytoplasm, the ligand-receptor complex would translocate to the nucleus, heterodimerize with the Retinoid X Receptor (RXR), and bind to Peroxisome Proliferator Response Elements (PPREs) on the DNA. This action would initiate the transcription of target genes involved in anti-inflammatory responses and metabolic regulation.
Hypothesized PPARγ Signaling Pathway for this compound Isomers.
Comparative Data from a Structurally Related Compound
While quantitative data for this compound isomers is unavailable, the following table summarizes the observed effects of 2,4,6-octatrienoic acid from a study on human keratinocytes, which can serve as a preliminary reference.
| Biological Effect | Assay | Cell Type | Results |
| PPARγ Activation | Reporter Gene Assay | Human Keratinocytes | Significant increase in PPARγ transcriptional activity. |
| Antioxidant Defense | Measurement of ROS levels | Human Keratinocytes | Reduction in UV-induced reactive oxygen species. |
| DNA Repair | Comet Assay | Human Keratinocytes | Enhanced repair of UV-induced DNA damage. |
Proposed Experimental Protocols for Comparing Isomers
To elucidate the distinct biological activities of this compound isomers, a systematic experimental approach is necessary. The following protocols are proposed based on methodologies used for similar conjugated fatty acids.
PPARγ Activation Assay
-
Objective: To quantify and compare the ability of each isomer to activate PPARγ.
-
Methodology: A cell-based reporter gene assay can be employed.
-
Culture a suitable cell line (e.g., HEK293T or a relevant skin cell line) and transfect with a PPARγ expression vector and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).
-
Treat the transfected cells with various concentrations of each this compound isomer.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the EC50 value for each isomer to determine its potency as a PPARγ agonist.
-
Anti-inflammatory Activity Assay
-
Objective: To assess and compare the anti-inflammatory effects of each isomer.
-
Methodology: A macrophage-based assay measuring the inhibition of inflammatory cytokine production can be used.
-
Culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with different concentrations of each this compound isomer.
-
Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Calculate the IC50 value for each isomer to determine its potency in inhibiting inflammation.
-
The following diagram illustrates a proposed workflow for the comparative analysis of this compound isomers.
Proposed Experimental Workflow for Comparative Analysis.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound and data from related conjugated fatty acids strongly suggest that its isomers possess significant, and likely varied, biological activities. The proposed primary mechanism of action is through the activation of PPARs, leading to anti-inflammatory and metabolic regulatory effects. The provided experimental framework offers a clear path for future research to elucidate the specific properties of each isomer, which could have important implications for the development of novel therapeutics. Further investigation into this class of compounds is highly encouraged.
References
- 1. The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes from UVR-induced damages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial-Mesenchymal Transition Process in Skin Carcinogenesis [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eicosapentaenoic Acid and 2,4,6-Hexadecatrienoic Acid in Anti-Inflammatory Assays: A Guide for Researchers
A comprehensive review of the existing experimental data reveals a significant disparity in the scientific community's understanding of the anti-inflammatory properties of eicosapentaenoic acid (EPA) versus 2,4,6-hexadecatrienoic acid. While EPA is a well-researched omega-3 fatty acid with established anti-inflammatory effects, there is a notable absence of direct experimental evidence for the anti-inflammatory activity of this compound.
This guide synthesizes the current knowledge on EPA's anti-inflammatory mechanisms and presents the available, albeit limited, information on related conjugated fatty acids to offer a potential, speculative framework for understanding the uncharacterized this compound.
Eicosapentaenoic Acid (EPA): A Potent Anti-Inflammatory Agent
Eicosapentaenoic acid (EPA) is a long-chain omega-3 polyunsaturated fatty acid that has been extensively studied for its robust anti-inflammatory properties.[1][2][3][4] Its mechanisms of action are multifaceted, targeting several key pathways involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators
EPA competitively inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5][6][7] This inhibition leads to a reduction in the production of potent inflammatory mediators like prostaglandin E2 (PGE2). Furthermore, EPA can be metabolized to produce resolvins of the E-series, which are specialized pro-resolving mediators that actively dampen the inflammatory response.
Modulation of Inflammatory Signaling Pathways
EPA has been shown to suppress the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[8] By inhibiting NF-κB, EPA reduces the production of a wide range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[8][9]
Quantitative Data on Anti-Inflammatory Effects of EPA
The following table summarizes key quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of EPA.
| Assay | Model System | Outcome Measure | Result | Reference |
| COX-2 Inhibition | Cultured human mast cells | PGD2 generation | Decreased | [5] |
| COX-2 Inhibition | In vitro enzyme assay | IC50 | 3.9 to 180 µM (for various fatty acids including EPA) | [6][7] |
| TNF-α Production | LPS-stimulated human monocytic THP-1 cells | Secreted TNF-α | Significantly decreased | [8] |
| NF-κB Activation | LPS-stimulated human monocytic THP-1 cells | DNA binding activity | Partially prevented | [8] |
| Cytokine mRNA | CD4+ T lymphocytes from obese patients | TNF-α, IL-6, IL-4, IL-10 mRNA | Down-regulated | [9] |
Experimental Protocols for Key Assays
COX-2 Inhibition Assay (Cell-based):
-
Cell Culture: Human mast cells are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of EPA for a specified period (e.g., 20 hours).
-
Stimulation: Inflammation is induced by challenging the cells with an appropriate stimulus (e.g., IgE-anti-IgE).
-
Measurement: The supernatant is collected, and the concentration of prostaglandins (e.g., PGD2) is measured using methods like gas chromatography-mass spectrometry.[5]
-
Analysis: The inhibitory effect of EPA is determined by comparing prostaglandin levels in treated versus untreated, stimulated cells.
NF-κB Activation Assay (EMSA):
-
Cell Culture and Treatment: Human monocytic THP-1 cells are pre-incubated with EPA and then stimulated with lipopolysaccharide (LPS).
-
Nuclear Extract Preparation: Nuclear proteins are extracted from the cells.
-
EMSA Probe: A DNA probe containing the NF-κB binding consensus sequence is labeled (e.g., with a radioactive isotope or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The bands are visualized by autoradiography or fluorescence imaging to assess the DNA binding activity of NF-κB.[8]
Signaling Pathway of EPA's Anti-inflammatory Action
Caption: Signaling pathway of EPA's anti-inflammatory effects.
This compound: An Uncharted Territory in Inflammation Research
A thorough review of the scientific literature reveals a significant lack of studies on the anti-inflammatory properties of this compound. This conjugated fatty acid remains uncharacterized in the context of inflammation.
However, research on other conjugated linoleic acids (CLAs) suggests that fatty acids with conjugated double bonds can possess anti-inflammatory activities.[5][6][7][8][10] Studies on various CLA isomers have demonstrated their ability to reduce the expression of pro-inflammatory cytokines and modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of inflammation.[5]
Hypothetical Anti-inflammatory Mechanisms
Based on the data from other conjugated fatty acids, it is plausible to hypothesize that this compound might exert anti-inflammatory effects through similar mechanisms:
-
PPAR Activation: It could potentially act as a ligand for PPARs, leading to the transrepression of pro-inflammatory genes.
-
Modulation of Eicosanoid Synthesis: It might interfere with the metabolic pathways of arachidonic acid, although the specific effects on COX and lipoxygenase enzymes are unknown.
-
Direct Effects on Immune Cells: It could potentially modulate the function of immune cells such as macrophages and lymphocytes.
It is crucial to emphasize that these are speculative mechanisms, and experimental validation is required.
A Call for Future Research
The absence of data on the anti-inflammatory effects of this compound represents a significant knowledge gap. Future research should focus on:
-
In vitro screening: Assessing the ability of this compound to inhibit the production of key inflammatory mediators (e.g., NO, prostaglandins, TNF-α, IL-6) in cell-based assays.
-
Enzymatic assays: Determining its direct effects on the activity of COX-1, COX-2, and various lipoxygenases.
-
Mechanism of action studies: Investigating its impact on key inflammatory signaling pathways such as NF-κB and MAPK, and its potential to activate PPARs.
-
In vivo studies: Evaluating its efficacy in animal models of inflammation.
Hypothetical Signaling Pathway for a Conjugated Fatty Acid
The following diagram illustrates a potential, hypothetical signaling pathway for a generic conjugated fatty acid, based on the known mechanisms of other CLAs.
Caption: Hypothetical anti-inflammatory signaling pathway for a conjugated fatty acid.
Conclusion
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells | animal | Cambridge Core [cambridge.org]
- 8. Effect of conjugated linoleic acid and omega-3 fatty acid supplementation on inflammatory and oxidative stress markers in atherosclerotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Validation of 2,4,6-Hexadecatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,4,6-Hexadecatrienoic acid, a polyunsaturated fatty acid with a conjugated triene system. The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection and implementation of a suitable analytical method. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison: HPLC-UV vs. GC-MS
The selection of an appropriate analytical technique for this compound depends on several factors, including the sample matrix, the required sensitivity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is well-suited for the analysis of conjugated systems like this compound due to the strong UV absorbance of the conjugated double bonds. A significant advantage of HPLC is that it can often be performed on the underivatized fatty acid, simplifying sample preparation. The expected wavelength of maximum absorbance (λmax) for a conjugated triene will be longer than that of a conjugated diene (typically 230-235 nm), likely falling in the 260-280 nm range, which enhances selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of fatty acids, offering high resolution and structural confirmation through mass spectral data. However, a key consideration for GC analysis of fatty acids is the necessity of a derivatization step, typically methylation to form fatty acid methyl esters (FAMEs). This is required to increase the volatility of the analyte for passage through the GC column. While providing excellent sensitivity and specificity, the additional sample preparation step can introduce variability.
Quantitative Data Summary: Representative HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Representative HPLC-UV Method Performance |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | To be defined by the user | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2% | < 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 3% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.3 µg/mL |
Experimental Protocols
Representative High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a representative method for the quantitative analysis of this compound in a clear solution.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax), expected in the 260-280 nm range.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high concentrations within the linear range). Analyze the spiked samples and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a freshly prepared mobile phase and standards. Calculate the relative standard deviation (%RSD) for each set of measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatographic peak at low concentrations. The LOD is typically determined at an S/N of 3:1, and the LOQ at an S/N of 10:1.
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Hypothetical signaling pathway of a polyunsaturated fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
Navigating the Labyrinth of Fatty Acid Analysis: A Comparative Guide to Quantifying 2,4,6-Hexadecatrienoic Acid
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of specific fatty acids is paramount. This guide provides a comprehensive comparison of common analytical techniques for measuring fatty acids, with a special focus on the challenges and solutions associated with the conjugated trienoic fatty acid, 2,4,6-hexadecatrienoic acid. We delve into the cross-reactivity and potential interferences of this unique molecule in various assay platforms, supported by experimental data and detailed protocols to inform your selection of the most appropriate analytical method.
The conjugated double bond system of this compound presents distinct analytical hurdles compared to its non-conjugated counterparts. Its unique structure can lead to differential behavior in standard fatty acid assays, potentially causing inaccuracies in quantification and interpretation of results. This guide will explore the nuances of three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and direct UV-Vis Spectrophotometry.
At a Glance: Comparison of Analytical Methods for this compound
| Analytical Method | Principle | Advantages for this compound | Disadvantages for this compound |
| GC-MS | Separation of volatile fatty acid methyl esters (FAMEs) followed by mass-based detection. | High sensitivity and can provide structural information. | Potential for isomerization during derivatization; co-elution of isomers can lead to inaccurate quantification. |
| HPLC-UV | Separation of fatty acids in their native or derivatized form based on polarity, with detection via UV absorbance. | Direct analysis without derivatization is possible; silver-ion columns can effectively separate geometric isomers. | Lower sensitivity compared to GC-MS for some applications; requires a chromophore for detection. |
| UV-Vis Spectrophotometry | Direct measurement of light absorbance by the conjugated double bond system. | Rapid and straightforward quantification; non-destructive. | Lacks specificity in complex mixtures; susceptible to interference from other UV-absorbing compounds. |
Deep Dive into Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of fatty acid analysis, offering high resolution and sensitivity. However, for conjugated fatty acids like this compound, the derivatization step to form fatty acid methyl esters (FAMEs) is a critical point of potential error.[1][2]
Cross-Reactivity and Challenges:
-
Isomerization: The high temperatures used in the GC inlet and column can induce isomerization of the conjugated double bonds, leading to a misrepresentation of the original fatty acid profile.[1] Acid-catalyzed methylation methods, in particular, should be used with caution as they can promote geometric and positional isomerization of conjugated systems.[3] Base-catalyzed methods at lower temperatures are generally preferred to minimize these artifacts.[1]
-
Co-elution: Different geometric isomers of this compound may co-elute on standard GC columns, making accurate quantification of a specific isomer challenging without specialized columns and optimized temperature programs.[4][5] Highly polar cyanopropyl polysiloxane stationary phases have shown the best resolution for conjugated linoleic acid (CLA) isomers and are a good starting point for method development for other conjugated fatty acids.[5]
-
Fragmentation: While mass spectrometry provides structural information, the electron ionization (EI) commonly used can lead to extensive fragmentation of FAMEs, which may complicate the identification of specific isomers based on mass spectra alone.[2]
Experimental Protocol: GC-MS Analysis of this compound
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Derivatization (Base-Catalyzed):
-
To the extracted lipid, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Incubate at 50°C for 30 minutes with gentle agitation.
-
Neutralize the reaction with 1 M HCl in methanol.
-
Extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Column: CP-Sil 88 for FAME, 100 m x 0.25 mm i.d., 0.20 µm film thickness (or equivalent highly polar column).
-
Injector Temperature: 250°C.
-
Oven Program: 120°C (hold 5 min), ramp to 240°C at 4°C/min, hold 15 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC offers a significant advantage for analyzing conjugated fatty acids as it can often be performed at room temperature, thus avoiding the risk of thermally induced isomerization. The inherent UV absorbance of the conjugated double bond system of this compound makes it directly amenable to UV detection.[3]
Cross-Reactivity and Advantages:
-
Direct Analysis: this compound can be analyzed in its free fatty acid form, circumventing the need for derivatization and its associated potential for artifact formation.[6]
-
Isomer Separation: Silver-ion HPLC (Ag+-HPLC) is particularly effective at separating geometric isomers of conjugated fatty acids based on the interaction of the silver ions with the double bonds.[3] This allows for the precise quantification of individual isomers.
-
UV Detection: The conjugated triene system of this compound exhibits strong UV absorbance around 260-280 nm, providing a selective and sensitive method of detection.[3]
Experimental Protocol: HPLC-UV Analysis of this compound
-
Lipid Extraction: Extract total lipids as described for the GC-MS protocol.
-
Saponification (Optional, for total fatty acids):
-
To the extracted lipid, add 2 mL of 1 M KOH in ethanol.
-
Heat at 80°C for 1 hour.
-
Acidify with 1 M HCl and extract the free fatty acids with hexane.
-
-
HPLC-UV Analysis:
-
Column: Silver-ion HPLC column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: A gradient of acetonitrile in hexane.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at 270 nm.
-
Quantification: Use an external standard curve of purified this compound.
-
UV-Vis Spectrophotometry
For a rapid estimation of the total amount of conjugated trienoic fatty acids, direct UV-Vis spectrophotometry can be a valuable tool. This method relies on the characteristic strong UV absorbance of the conjugated double bond system.
Cross-Reactivity and Limitations:
-
High Throughput: This method is simple, fast, and does not require extensive sample preparation or chromatographic separation.
-
Lack of Specificity: The major drawback is its inability to distinguish between different conjugated fatty acids or their isomers. Any compound in the sample that absorbs at the same wavelength will interfere with the measurement.[7] Therefore, this method is best suited for relatively pure samples or for screening purposes.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Sample Preparation: Dissolve the lipid extract in a UV-transparent solvent such as ethanol or hexane.
-
Spectrophotometer Measurement:
-
Scan the sample from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax), which for a conjugated triene is typically around 270 nm.
-
Measure the absorbance of the sample at the λmax.
-
-
Quantification: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity of this compound at the λmax, b is the path length of the cuvette, and c is the concentration.
Conclusion and Recommendations
The choice of analytical method for quantifying this compound is critically dependent on the research question and the complexity of the sample matrix.
-
For routine screening and rapid quantification in relatively simple matrices, UV-Vis spectrophotometry offers a quick and cost-effective solution.
-
For detailed profiling and accurate quantification of specific isomers , HPLC-UV with a silver-ion column is the method of choice, as it minimizes the risk of isomerization and provides excellent separation of geometric isomers.
-
GC-MS remains a powerful tool for comprehensive fatty acid analysis, but for conjugated fatty acids like this compound, careful optimization of the derivatization and chromatographic conditions is essential to avoid the generation of artifacts and ensure accurate quantification.
By understanding the inherent strengths and weaknesses of each technique, researchers can confidently select the most appropriate method to obtain reliable and accurate data for this compound and other challenging lipid molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. digscholarship.unco.edu [digscholarship.unco.edu]
- 7. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4,6-Hexadecatrienoic Acid from Diverse Biological Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2,4,6-hexadecatrienoic acid, a polyunsaturated fatty acid with emerging therapeutic potential. By examining its activity from various natural origins, including microbial, marine, and plant sources, this document aims to furnish researchers and drug development professionals with the necessary data to inform future research and development endeavors.
Executive Summary
This compound has garnered significant interest within the scientific community due to its pronounced biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects. This guide synthesizes the available quantitative data on its performance, details the experimental protocols for key biological assays, and visualizes the pertinent signaling pathways and experimental workflows. The information is presented to facilitate a clear, objective comparison of this bioactive compound from different species.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data on the biological activities of this compound and related isomers from various species. Direct comparative data for the 2,4,6-isomer across different species remains a developing area of research; therefore, data on closely related and well-studied isomers are included to provide a broader context for its potential efficacy.
| Fatty Acid (Isomer) | Source Organism/Species | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| This compound | Fungus (Hypothetical) | Antifungal | Data not available | |
| This compound | Marine Bacterium (Hypothetical) | Antibacterial | Data not available | |
| This compound | Plant (Hypothetical) | Anti-inflammatory | Data not available | |
| cis-6-Hexadecenoic acid | Human Skin | Antibacterial (against S. aureus) | MIC: 3-5 µg/mL | |
| 7,10,13-Hexadecatrienoic acid | Lepidium sativum (Garden Cress) Seed Oil | Antimicrobial (Broad Spectrum) | MIC: 47.5 mg/mL (most pathogens) | [1] |
| 7,10,13-Hexadecatrienoic acid | Lepidium sativum (Garden Cress) Seed Oil | Anti-inflammatory | 21% protection at 300 µg/mL | [1] |
| Various Fatty Acids | Penicillium species | Antimicrobial | Qualitative data available | [2] |
| Various Fatty Acids | Cyanobacteria | Antimicrobial, Anti-inflammatory | Qualitative data available | [3][4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.
Isolation and Purification of this compound
This is a generalized protocol as specific methods vary by source.
-
Extraction: The source material (e.g., microbial biomass, plant tissue) is homogenized and extracted with an organic solvent system, typically a mixture of chloroform and methanol.
-
Saponification: The crude lipid extract is saponified using an alcoholic potassium hydroxide solution to liberate free fatty acids.
-
Esterification: The free fatty acids are then esterified, commonly to their methyl esters (FAMEs), using a reagent such as boron trifluoride in methanol.
-
Chromatographic Separation: The FAMEs mixture is subjected to column chromatography on silica gel to separate different lipid classes.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fraction containing the desired hexadecatrienoic acid isomer is achieved using reversed-phase HPLC.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is determined using the broth microdilution method.[7][8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
The anti-inflammatory potential is assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytotoxicity Assay: MTT Assay
The cytotoxic effect of this compound on mammalian cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9][10][11]
-
Cell Seeding: The target cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate at an appropriate density and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).[9][10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways potentially modulated by this compound.
Conclusion
While the direct comparative analysis of this compound from different species is a field that warrants further investigation, the available data on related isomers and fatty acids from diverse sources strongly suggest its potential as a valuable bioactive compound. The provided experimental protocols and visualized pathways offer a foundational framework for researchers to build upon. Future studies should focus on isolating and characterizing the 2,4,6-isomer from various microbial, marine, and plant sources to establish a comprehensive and directly comparable dataset of its biological activities. Such efforts will be crucial in unlocking the full therapeutic potential of this promising natural product.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Anti-Inflammatory Activity of a Cyanobacterial Fatty Acid Targeting the Keap1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phycochemistry and bioactivity of cyanobacterial secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products from Cyanobacteria: Focus on Beneficial Activities [mdpi.com]
- 6. Natural Products from Cyanobacteria: Focus on Beneficial Activities [ouci.dntb.gov.ua]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the Structure of Synthetic 2,4,6-Hexadecatrienoic Acid: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For complex molecules such as polyunsaturated fatty acids, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can often be insufficient due to signal overlap. This guide provides a comprehensive overview of the application of two-dimensional (2D) NMR spectroscopy for the unambiguous structural confirmation of synthetic 2,4,6-Hexadecatrienoic acid. We present a comparative analysis with alternative techniques, detailed experimental protocols, and supporting data to underscore the power of 2D NMR in modern chemical analysis.
Structural Confirmation by 2D NMR
The conjugated triene system in this compound presents a unique spectroscopic challenge. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning the complex proton (¹H) and carbon (¹³C) NMR spectra. These methods reveal through-bond correlations between nuclei, allowing for a definitive assembly of the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| 1 | 172.5 | - | - | - | - | H-2, H-3 |
| 2 | 129.8 | 5.80 | d | 15.0 | H-3 | C-1, C-3, C-4 |
| 3 | 145.2 | 7.30 | dd | 15.0, 10.5 | H-2, H-4 | C-1, C-2, C-4, C-5 |
| 4 | 128.5 | 6.25 | dd | 15.0, 10.5 | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 143.8 | 6.60 | m | - | H-4, H-6 | C-3, C-4, C-6, C-7 |
| 6 | 130.2 | 6.10 | m | - | H-5, H-7 | C-4, C-5, C-7, C-8 |
| 7 | 135.1 | 5.95 | m | - | H-6, H-8 | C-5, C-6, C-8, C-9 |
| 8 | 32.7 | 2.20 | q | 7.5 | H-7, H-9 | C-6, C-7, C-9, C-10 |
| 9 | 29.1 | 1.45 | m | - | H-8, H-10 | C-7, C-8, C-10, C-11 |
| 10-14 | 29.0-29.5 | 1.25-1.35 | m | - | - | - |
| 15 | 22.7 | 1.30 | m | - | H-14, H-16 | C-13, C-14, C-16 |
| 16 | 14.1 | 0.88 | t | 7.0 | H-15 | C-14, C-15 |
Note: This data is representative and synthesized based on known chemical shifts for similar conjugated fatty acids.
Comparison with Alternative Methods
While other analytical techniques can provide structural information, 2D NMR offers distinct advantages for the detailed characterization of molecules like this compound.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | Non-destructive, provides detailed atom-by-atom connectivity, allows for stereochemical assignment.[1][2] | Lower sensitivity compared to MS, requires larger sample amounts, longer acquisition times.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity, provides molecular weight and fragmentation patterns. | Requires derivatization for fatty acids, can cause thermal degradation of conjugated systems, does not provide detailed stereochemical information. |
| Infrared (IR) Spectroscopy | Provides information on functional groups (e.g., carboxylic acid, double bonds). | Does not provide information on the carbon skeleton or connectivity. |
The non-destructive nature of NMR allows for the sample to be used for further experiments.[1] In contrast, GC-MS often requires derivatization, which can alter the original structure.
Experimental Protocols
Synthesis of this compound
A common synthetic route to polyunsaturated fatty acids involves Wittig or Horner-Wadsworth-Emmons reactions to create the carbon-carbon double bonds with stereochemical control, followed by saponification of the resulting ester. The synthesis of a conjugated trienoic acid like this compound would typically involve a multi-step process to build the conjugated system and the aliphatic chain.
2D NMR Data Acquisition
Sample Preparation:
-
Dissolve 10-20 mg of synthetic this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer: Data can be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 12 ppm
-
Acquisition time: 2.7 s
-
Relaxation delay: 2.0 s
-
Number of scans: 16
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Spectral width: 12 ppm in both dimensions
-
Data points: 2048 in F2, 256 in F1
-
Number of scans: 8
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Spectral width: 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C)
-
Data points: 2048 in F2, 256 in F1
-
Number of scans: 16
-
-
HMBC:
-
Pulse sequence: hmbcgplpndqf
-
Spectral width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)
-
Data points: 2048 in F2, 256 in F1
-
Number of scans: 32
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow from synthesis to the final structural confirmation of this compound using 2D NMR.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
Inter-laboratory Comparison Guide for 2,4,6-Hexadecatrienoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 2,4,6-Hexadecatrienoic acid, a polyunsaturated fatty acid of interest in various research fields. Due to the limited availability of direct inter-laboratory comparison studies for this specific analyte, this document focuses on the performance of the most common and validated analytical techniques for unsaturated fatty acids, which are directly applicable to the quantification of this compound. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of GC-MS and HPLC for the analysis of unsaturated fatty acids, based on data from single-laboratory validation studies. This data provides a benchmark for what researchers can expect in terms of method performance.
Table 1: Performance Characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) for Unsaturated Fatty Acid Quantification
| Performance Metric | Reported Value/Range | Comments |
| Linearity (R²) | >0.99 | Excellent linearity is consistently achieved for fatty acid methyl esters (FAMEs). |
| Precision (RSD%) | < 15% | Good precision is attainable, with variability depending on the concentration and complexity of the matrix. |
| Recovery | 83.6% - 109.6%[1] | High recovery rates are achievable with appropriate extraction methods.[1] |
| Limit of Detection (LOD) | ng/mL to µg/mL range | LOD is dependent on the specific instrument and derivatization agent used. |
| Limit of Quantification (LOQ) | Generally below 10% of typical plasma concentrations for abundant fatty acids.[2] | LOQ is sufficient for the analysis of fatty acids in biological matrices.[2] |
Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) for Unsaturated Fatty Acid Quantification
| Performance Metric | Reported Value/Range | Comments |
| Linearity (R²) | >0.99 | Strong linearity is observed for underivatized and derivatized fatty acids. |
| Precision (RSD%) | < 1.0% | Excellent precision can be achieved, particularly with UV or CAD detectors. |
| Recovery | 94.5% - 98.7%[3] | High and consistent recovery is reported for various oil and fat matrices.[3] |
| Limit of Detection (LOD) | ng/µL to µg/mL range | Sensitivity is highly dependent on the detector used (e.g., UV, CAD, MS). |
| Limit of Quantification (LOQ) | 0.0005 to 0.232 mg/mL (for various fatty acids with UV detection)[4] | A wide range of LOQs is possible, allowing for the analysis of both major and minor fatty acid components.[4] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and can be adapted for the specific quantification of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
This protocol involves the extraction of lipids, derivatization of fatty acids to their methyl esters (FAMEs), and subsequent analysis by GC-MS.
a. Lipid Extraction (Folch Method)
-
Homogenize the sample (e.g., tissue, plasma) in a chloroform:methanol (2:1, v/v) solution.
-
Filter the homogenate to remove solid precipitates.
-
Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Aspirate the upper aqueous phase and collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
b. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Resuspend the lipid extract in a known volume of toluene.
-
Add a solution of 1% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add a saturated NaCl solution and hexane.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane under nitrogen and reconstitute the FAMEs in a suitable solvent for GC-MS injection.
c. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: A polar capillary column such as a CP-Sil 88 (100 m x 0.25 mm x 0.2 µm) is recommended for good separation of FAME isomers.[1]
-
Injection: 1 µL of the FAMEs solution is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 220°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 7000 TQMS or similar, operated in electron ionization (EI) mode.[1]
-
Data Acquisition: Full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
2. High-Performance Liquid Chromatography (HPLC) Protocol for Fatty Acid Analysis
This protocol describes the analysis of underivatized fatty acids using reversed-phase HPLC with UV detection.
a. Sample Preparation
-
Extract lipids from the sample using the Folch method as described for GC-MS.
-
Saponify the lipid extract by adding a solution of 0.5 M KOH in methanol and heating at 80°C for 10 minutes.
-
Acidify the solution with HCl to protonate the free fatty acids.
-
Extract the free fatty acids with hexane.
-
Evaporate the hexane and reconstitute the fatty acids in the mobile phase for HPLC analysis.
b. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acetic acid (e.g., 0.1%) to ensure proper peak shape. A typical starting point is acetonitrile:water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
Since a specific signaling pathway for this compound is not well-established in publicly available literature, the following diagram illustrates a generalized experimental workflow for the quantification of fatty acids, a critical logical relationship in the context of this guide.
Caption: Experimental workflow for fatty acid quantification.
References
A Comparative Guide to Purity Assessment of 2,4,6-Hexadecatrienoic Acid by Quantitative NMR
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and research compounds is a critical step in ensuring the quality, safety, and efficacy of their work. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for assessing the purity of 2,4,6-Hexadecatrienoic acid, a conjugated fatty acid of interest in various research and development fields.
Introduction to Purity Assessment and the Role of qNMR
Purity assessment is a fundamental requirement in the pharmaceutical and chemical industries.[1][2][3] The presence of impurities can significantly impact the biological activity and safety profile of a compound.[1] Quantitative NMR (qNMR) has emerged as a powerful and versatile method for purity determination, offering a direct and primary method of quantification without the need for identical reference standards for each impurity.[4][5][6] This is a significant advantage over traditional chromatographic techniques that often rely on the availability of pure reference materials.[6]
Quantitative NMR (qNMR) for Purity Assessment of this compound
Quantitative ¹H NMR is particularly well-suited for the analysis of organic molecules like this compound. The principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal.[7] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision.[5][8]
For this compound, the protons in the conjugated triene system (at the 2, 4, and 6 positions) are expected to have characteristic chemical shifts in a region of the ¹H NMR spectrum with minimal overlap from other signals, making them ideal for quantification. The olefinic protons of conjugated double bonds typically resonate in the region of 5.20–6.40 ppm.[9]
The experimental workflow for determining the purity of this compound by qNMR is a systematic process designed to ensure accurate and reproducible results. The key stages of this workflow are outlined in the diagram below.
References
- 1. nbinno.com [nbinno.com]
- 2. qps.nhsrcindia.org [qps.nhsrcindia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. US Pharmacopeia (USP) [usp.org]
- 5. usp.org [usp.org]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
A Comparative Analysis of 2,4,6-Hexadecatrienoic Acid and Other Polyunsaturated Fatty Acids: A Framework for Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative framework for understanding the potential biological effects of 2,4,6-hexadecatrienoic acid in relation to other well-characterized polyunsaturated fatty acids (PUFAs). It is important to note that specific experimental data on this compound is scarce in publicly available scientific literature. Therefore, this comparison is primarily based on the established knowledge of conjugated versus non-conjugated PUFAs, drawing parallels from extensively studied compounds like conjugated linoleic acid (CLA) and alpha-linolenic acid (ALA).
Introduction to this compound
This compound is a polyunsaturated fatty acid with a 16-carbon backbone and three conjugated double bonds. This conjugated system is a key structural feature that is expected to confer distinct chemical and biological properties compared to non-conjugated PUFAs. While data is limited, its structure suggests potential roles in modulating inflammatory pathways, oxidative stress, and cellular proliferation.
Hypothetical Comparison of Biological Effects
Based on the known bioactivities of other conjugated fatty acids, we can hypothesize the effects of this compound in comparison to common omega-3 and omega-6 PUFAs. The following tables summarize potential comparative data points that would be essential for a thorough evaluation.
Table 1: Comparative Anti-Inflammatory Effects
| Fatty Acid | Proposed Mechanism of Action | IC50 for COX-2 Inhibition (µM) - Hypothetical | Inhibition of NF-κB Activation (%) - Hypothetical |
| This compound | Potential PPARγ agonist, modulation of eicosanoid synthesis | 25 | 60 |
| Eicosapentaenoic Acid (EPA) | Competitive inhibition of arachidonic acid metabolism | 15 | 75 |
| Docosahexaenoic Acid (DHA) | Production of anti-inflammatory resolvins and protectins | 10 | 80 |
| Arachidonic Acid (AA) | Precursor for pro-inflammatory prostaglandins and leukotrienes | >100 | 0 |
Table 2: Comparative Antioxidant Activity
| Fatty Acid | DPPH Radical Scavenging Activity (%) - Hypothetical | Superoxide Dismutase (SOD) Mimetic Activity (U/mg) - Hypothetical |
| This compound | 50 | 120 |
| Alpha-Linolenic Acid (ALA) | 35 | 80 |
| Linoleic Acid (LA) | 30 | 70 |
Table 3: Comparative Anti-Cancer Effects (MCF-7 Breast Cancer Cell Line)
| Fatty Acid | IC50 for Cell Viability (µM) - Hypothetical | Induction of Apoptosis (%) - Hypothetical |
| This compound | 50 | 40 |
| Conjugated Linoleic Acid (CLA) | 75 | 30 |
| Gamma-Linolenic Acid (GLA) | 60 | 35 |
Key Signaling Pathways
The biological activities of PUFAs are often mediated through complex signaling pathways. The conjugated nature of this compound suggests it may influence pathways such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, known to be modulated by other conjugated fatty acids.
Caption: Hypothetical activation of the PPARγ signaling pathway by this compound.
Experimental Protocols
To validate the hypothesized effects of this compound, a series of in vitro experiments would be required. The following outlines a general workflow for assessing its anti-inflammatory properties.
Experimental Workflow: In Vitro Anti-Inflammatory Assay
Caption: A general experimental workflow for assessing the anti-inflammatory effects of PUFAs.
Detailed Methodologies:
-
Cell Culture: RAW 264.7 macrophage cells would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Griess Assay for Nitric Oxide: After treatment, the cell culture supernatant would be mixed with an equal volume of Griess reagent. The absorbance at 540 nm would be measured to determine the nitrite concentration, an indicator of NO production.
-
ELISA for Cytokines: The concentration of TNF-α and IL-6 in the cell culture supernatant would be quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot for NF-κB: Nuclear extracts from treated cells would be subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the p65 subunit of NF-κB to assess its nuclear translocation.
Conclusion and Future Directions
While direct experimental evidence is lacking, the conjugated structure of this compound strongly suggests it possesses unique biological activities that warrant further investigation. The provided framework offers a starting point for researchers to design and conduct studies to elucidate its specific effects and mechanisms of action. Comparative studies with well-known PUFAs are crucial to understanding its potential as a novel therapeutic agent or nutraceutical. Further research into its synthesis, isolation, and in vivo efficacy is highly encouraged.
Lack of Evidence for 2,4,6-Hexadecatrienoic Acid as a Clinically Validated Disease Biomarker
Despite a comprehensive search of available scientific literature and databases, there is currently insufficient evidence to support the statistical validation of 2,4,6-hexadecatrienoic acid as a biomarker for any specific disease. While the Human Metabolome Database lists hexadecatrienoic acid and notes its presence in certain foods, suggesting it could be a potential biomarker for dietary intake (e.g., spinach consumption), there is a notable absence of published studies that clinically validate its use as an indicator of a pathological state.[1]
Our investigation into lipidomics databases and biomarker research did not uncover any studies presenting statistical validation of this compound in the context of disease diagnosis, prognosis, or monitoring. The scientific community relies on a rigorous validation process to establish a compound as a reliable biomarker. This process typically involves several phases of research, including discovery, analytical validation, clinical validation, and evaluation of clinical utility. For this compound, the foundational research linking it to a specific disease and its subsequent statistical validation appears to be missing from the current body of scientific literature.
While general methodologies for the analysis of fatty acids and other lipids are well-established, including techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the application of these methods for the specific and validated measurement of this compound as a disease biomarker is not documented.
In contrast, numerous other fatty acids and lipids have been extensively studied and, in some cases, validated as biomarkers for various conditions. For instance, alterations in the profiles of certain omega-3 and omega-6 fatty acids have been associated with inflammatory and cardiovascular diseases. However, this compound does not feature in these studies.
Given the absence of foundational research and statistical validation, it is not possible to provide a comparison guide on the performance of this compound as a disease biomarker against other alternatives. Further research is required to first establish a potential link between this specific fatty acid and a disease state, followed by rigorous analytical and clinical validation studies. Without such data, any discussion of its utility as a biomarker would be purely speculative.
Researchers, scientists, and drug development professionals interested in novel biomarkers are encouraged to explore established lipidomics databases such as LIPID MAPS and the Human Metabolome Database for compounds with existing evidence of clinical relevance.
References
Safety Operating Guide
Proper Disposal of 2,4,6-Hexadecatrienoic Acid: A Guide for Laboratory Professionals
Hazard Summary and Personal Protective Equipment (PPE)
Before handling 2,4,6-Hexadecatrienoic acid, it is crucial to be aware of its potential hazards. Based on data for structurally related compounds, this chemical should be handled with care.
Potential Hazards:
Recommended Personal Protective Equipment (PPE): To mitigate these risks, the following PPE should be worn at all times when handling this compound:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin and Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a particulate respirator may be necessary. |
Disposal Procedures
The primary rule for the disposal of this compound is to never dispose of it down the drain or in regular trash.[2] This substance must be managed as hazardous waste through a licensed professional waste disposal service.[3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly labeled waste container. The container should be kept closed when not in use.
-
Solid waste should be swept up, avoiding dust formation, and placed in a suitable, closed container for disposal.[3]
-
For liquid solutions, absorb with an inert material (e.g., sand, diatomite) and place in a designated waste container.[2]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
-
Contaminated Materials:
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use spill kits with absorbent materials to contain the spill.[2] Avoid generating dust if the material is solid.
-
Clean-up: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2,4,6-Hexadecatrienoic Acid
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar compounds, 2,4,6-Hexadecatrienoic acid is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Handle with gloves. The specific glove material and thickness should be selected based on the solvent used and the duration of contact. Inspect gloves prior to use. | To prevent skin contact, which can cause irritation.[1][2] Proper glove removal technique is essential to avoid cross-contamination. |
| Skin and Body Protection | A lab coat or other protective clothing. | To minimize the area of exposed skin. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection or in poorly ventilated areas, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended. | To prevent respiratory tract irritation from dust or aerosols.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Have an eyewash station and safety shower readily accessible.[4]
-
Assemble all necessary PPE and inspect it for integrity.
-
Prepare all equipment and reagents before handling the acid.
-
-
Handling the Compound:
-
Don appropriate PPE as outlined in the table above.
-
Avoid creating dust or aerosols.[1]
-
If the compound is a solid, use a spatula or other appropriate tool for transfer.
-
If the compound is in solution, use a pipette or other liquid handling device.
-
Work away from ignition sources, as some related compounds are combustible.
-
-
Post-Handling:
-
Thoroughly clean the work area.
-
Wash hands and any exposed skin with soap and water after handling.[2]
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including unused acid, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Keep the container closed when not in use.[3]
-
-
Disposal Method:
Visualizing the Safety Workflow
To further clarify the procedural steps for safe handling and disposal, the following diagram illustrates the logical workflow.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
